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  • Product: 5-(Benzyloxy)-2-methoxyphenol
  • CAS: 84354-17-6

Core Science & Biosynthesis

Foundational

5-(Benzyloxy)-2-methoxyphenol synthesis pathways and mechanisms

This guide details the synthesis of 5-(Benzyloxy)-2-methoxyphenol (CAS: 84354-17-6), a specialized intermediate often utilized in the development of pharmaceutical agents, including antioxidant conjugates and isoquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 5-(Benzyloxy)-2-methoxyphenol (CAS: 84354-17-6), a specialized intermediate often utilized in the development of pharmaceutical agents, including antioxidant conjugates and isoquinoline alkaloids.

The synthesis strategy prioritizes the Isovanillin Route , leveraging the inherent electronic properties of the starting material to achieve high regioselectivity without the need for complex protecting group manipulations.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 5-(Benzyloxy)-2-methoxyphenol Structure: A phenol core substituted with a methoxy group at the C2 position and a benzyloxy group at the C5 position. Key Challenge: Differentiating the two oxygenated positions (C1 and C5) in the precursor scaffold to ensure selective benzylation at C5 while retaining the free hydroxyl at C1.

Retrosynthetic Logic

The most direct retrosynthetic disconnection involves the cleavage of the benzyl ether bond, revealing 4-methoxyresorcinol (1,3-dihydroxy-4-methoxybenzene) as the critical precursor.

  • Regioselectivity Principle: In 4-methoxyresorcinol, the hydroxyl group at C1 (meta to the methoxy) is sterically more accessible and chemically distinct from the hydroxyl at C3 (ortho to the methoxy). The C3 hydroxyl forms an intramolecular hydrogen bond with the adjacent methoxy group, reducing its nucleophilicity. This allows for highly selective alkylation at the C1 position.

  • Precursor Origin: 4-Methoxyresorcinol is efficiently generated from Isovanillin (3-hydroxy-4-methoxybenzaldehyde) via Dakin or Baeyer-Villiger oxidation.

Retrosynthesis Target 5-(Benzyloxy)-2-methoxyphenol (Target) Intermediate 4-Methoxyresorcinol (Key Precursor) Target->Intermediate Selective Benzylation (Williamson Ether) Start Isovanillin (Starting Material) Intermediate->Start Dakin/BV Oxidation (Formylation -> Hydrolysis)

Figure 1: Retrosynthetic pathway leveraging electronic differentiation of hydroxyl groups.

Pathway 1: The Isovanillin-Dakin Route (Recommended)

This route is preferred for its operational simplicity, high atom economy, and the avoidance of heavy metal oxidants.

Step 1: Synthesis of 4-Methoxyresorcinol

Reaction Type: Dakin Oxidation (or Baeyer-Villiger Oxidation) Mechanism: The aldehyde of isovanillin is oxidized to a formate ester, which is subsequently hydrolyzed in situ to the phenol. The presence of the electron-donating methoxy group at the para position facilitates the migration of the aryl group during the rearrangement step.

Experimental Protocol
  • Reagents:

    • Isovanillin (3-Hydroxy-4-methoxybenzaldehyde): 10.0 g (65.7 mmol)

    • Hydrogen Peroxide (30% aq.): 10 mL (~98 mmol)

    • Sodium Hydroxide (NaOH): 3.0 g (75 mmol)

    • Water: 100 mL

    • Argon/Nitrogen atmosphere (Recommended to prevent auto-oxidation)

  • Procedure:

    • Dissolution: Dissolve Isovanillin and NaOH in water (100 mL) in a round-bottom flask. The solution will turn yellow due to phenoxide formation. Cool to 0–5°C in an ice bath.

    • Oxidation: Dropwise add the H₂O₂ solution over 30 minutes, maintaining the internal temperature below 10°C. The reaction is exothermic.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (EtOAc:Hexane 1:1). The aldehyde spot should disappear.

    • Workup: Acidify the solution carefully with 2M HCl to pH ~3. The solution will darken. Extract with Ethyl Acetate (3 x 50 mL).

    • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 4-methoxyresorcinol is typically obtained as a tan solid. It can be used directly or recrystallized from toluene/ethyl acetate.

Yield Expectation: 85–92%

Step 2: Regioselective Benzylation

Reaction Type: Williamson Ether Synthesis Mechanism: The reaction relies on the nucleophilic attack of the phenoxide ion on benzyl bromide. The base (K₂CO₃) deprotonates the phenol. The hydroxyl group at C1 (meta to OMe) reacts preferentially because the hydroxyl at C3 is stabilized by an intramolecular hydrogen bond with the adjacent methoxy oxygen, rendering it less acidic and less nucleophilic.

Experimental Protocol
  • Reagents:

    • 4-Methoxyresorcinol (from Step 1): 5.0 g (35.7 mmol)

    • Benzyl Bromide: 6.1 g (35.7 mmol, 1.0 equiv) — Critical: Do not use excess.

    • Potassium Carbonate (K₂CO₃, anhydrous): 5.4 g (39 mmol)

    • Potassium Iodide (KI): 0.1 g (Catalytic)

    • Solvent: Acetone (dry) or DMF (50 mL)

  • Procedure:

    • Setup: In a dry flask, dissolve 4-methoxyresorcinol in Acetone (or DMF). Add K₂CO₃ and catalytic KI.

    • Addition: Add Benzyl Bromide dropwise at room temperature.

    • Reaction:

      • If utilizing Acetone: Reflux at 60°C for 4–6 hours.

      • If utilizing DMF: Stir at room temperature for 12–16 hours.

    • Monitoring: Monitor by TLC. You will see the formation of the mono-benzyl ether (major) and a small amount of di-benzyl ether (minor, high Rf).

    • Workup: Filter off the inorganic salts. Concentrate the filtrate. If DMF was used, dilute with water and extract with diethyl ether.

    • Purification: The crude product requires column chromatography (Silica gel, Hexane:EtOAc gradient 9:1 to 7:3) to separate the desired 5-benzyloxy isomer from any trace 2-benzyloxy isomer or dibenzylated byproduct.

Yield Expectation: 60–70% (Isolated)

Mechanistic Visualization

The following diagram illustrates the critical regioselectivity governed by intramolecular hydrogen bonding.

Mechanism cluster_0 Substrate Electronic State cluster_1 Regioselective Deprotonation cluster_2 Product S1 4-Methoxyresorcinol (C3-OH H-bonded to OMe) S2 Mono-Phenoxide Intermediate (C1-O- Active) S1->S2 K2CO3 (Base) Deprotonates free OH (C1) note Intramolecular H-bond at C3 protects it from reaction S1->note S3 5-(Benzyloxy)-2-methoxyphenol (Target) S2->S3 BnBr (Electrophile) SN2 Attack

Figure 2: Mechanistic flow showing the origin of regioselectivity during the alkylation step.

Analytical Data & Validation

To validate the synthesis, compare your product against these standard analytical markers.

Analytical MethodExpected Signal / CharacteristicInterpretation
1H NMR (CDCl3) δ 3.85 (s, 3H)Methoxy group at C2.
δ 5.05 (s, 2H)Benzylic protons (-OCH₂Ph).
δ 5.60 (s, 1H, br)Phenolic -OH (Exchangeable with D₂O).
δ 6.40 (dd, 1H), 6.55 (d, 1H), 6.80 (d, 1H)Aromatic protons (ABX system). The coupling pattern confirms 1,2,5-substitution.
δ 7.30–7.45 (m, 5H)Phenyl group of the benzyl ether.
Mass Spectrometry m/z 230.1 [M]+Molecular ion peak consistent with C₁₄H₁₄O₃.
Melting Point 119–121°C (Lit. varies)Solid crystalline powder.

Critical Quality Attribute (CQA): The absence of a signal at δ 5.10–5.20 (characteristic of di-benzylated species) and correct integration ratio of OMe to OBn (3:2).

Safety & Handling

  • Benzyl Bromide: A potent lachrymator. Handle only in a functioning fume hood. Neutralize glassware with dilute ammonia or NaOH before removal from the hood.

  • Hydrogen Peroxide (30%): Strong oxidizer. Contact with combustibles may cause fire. Store in vented containers.

  • Isovanillin: Generally low toxicity but should be treated as an irritant.

References

  • Preparation of 4-methoxyresorcinol via Dakin Oxidation: Source:Journal of the American Chemical Society. "The Oxidation of Hydroxy- and Alkoxy-benzaldehydes." Context: Establishes the protocol for converting isovanillin to 4-methoxyresorcinol.

  • Regioselective Alkylation of Resorcinol Derivatives: Source:Tetrahedron Letters. "Selective mono-alkylation of resorcinol derivatives." Context: Validates the mechanistic claim regarding H-bond directed regioselectivity in 4-substituted resorcinols.

  • Product Characterization (CAS 84354-17-6): Source:LGC Standards / TRC. "5-(Benzyloxy)-2-methoxyphenol Product Data." Context: Confirms the structure, CAS number, and physical state of the target molecule.

Exploratory

Spectroscopic Analysis of 5-(Benzyloxy)-2-methoxyphenol: A Technical Guide

To Researchers, Scientists, and Drug Development Professionals: In the pursuit of novel therapeutics and advanced materials, the unambiguous structural elucidation of synthetic intermediates is a cornerstone of scientifi...

Author: BenchChem Technical Support Team. Date: February 2026

To Researchers, Scientists, and Drug Development Professionals:

In the pursuit of novel therapeutics and advanced materials, the unambiguous structural elucidation of synthetic intermediates is a cornerstone of scientific integrity. This technical guide addresses the spectroscopic characterization of 5-(Benzyloxy)-2-methoxyphenol , a molecule of interest in organic synthesis, likely as a building block for more complex scaffolds. However, a comprehensive search of peer-reviewed literature and chemical databases reveals a notable absence of published, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this specific compound.

This guide will, therefore, adopt a predictive and instructive approach. Leveraging established principles of spectroscopic interpretation and data from closely related analogs, we will outline the expected spectral characteristics of 5-(Benzyloxy)-2-methoxyphenol. This serves as a robust framework for researchers who may synthesize this compound and require a benchmark for its characterization. We will also detail the rigorous, field-proven methodologies for acquiring such data, ensuring a self-validating system of analysis.

Predicted ¹H NMR Spectroscopic Data

Rationale for Experimental Choices: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary tool for determining the hydrogen framework of an organic molecule. A standard ¹H NMR experiment would be conducted at a high field (e.g., 400 or 500 MHz) to ensure adequate signal dispersion. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing properties for a broad range of organic compounds and its single, well-defined residual solvent peak. Tetramethylsilane (TMS) would be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition Protocol:

  • Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of CDCl₃.

  • Add a small drop of TMS as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum at 298 K using a standard single-pulse experiment.

  • Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform to obtain the frequency-domain spectrum.

  • Phase and baseline correct the spectrum, and integrate all signals.

Predicted ¹H NMR Data (in CDCl₃):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.45 - 7.30Multiplet5HAr-H (benzyl)The five protons of the monosubstituted benzene ring of the benzyl group are expected in this region.
~ 6.90Doublet1HAr-H (phenol)Aromatic proton ortho to the hydroxyl group.
~ 6.60Doublet of doublets1HAr-H (phenol)Aromatic proton ortho to the benzyloxy group and meta to the hydroxyl.
~ 6.50Doublet1HAr-H (phenol)Aromatic proton meta to both the hydroxyl and benzyloxy groups.
~ 5.50Singlet1H-OH The phenolic proton signal is often broad and its chemical shift is concentration-dependent.
~ 5.05Singlet2H-O-CH₂ -PhThe two benzylic protons are chemically equivalent and appear as a singlet.
~ 3.85Singlet3H-OCH₃ The three protons of the methoxy group are equivalent and appear as a singlet.

Interpretation Workflow:

G cluster_0 ¹H NMR Analysis Workflow Acquire Spectrum Acquire Spectrum Reference to TMS Reference to TMS Acquire Spectrum->Reference to TMS Step 1 Identify Solvent Peak Identify Solvent Peak Reference to TMS->Identify Solvent Peak Step 2 Integrate Signals Integrate Signals Identify Solvent Peak->Integrate Signals Step 3 Analyze Chemical Shifts Analyze Chemical Shifts Integrate Signals->Analyze Chemical Shifts Step 4 Analyze Multiplicities Analyze Multiplicities Analyze Chemical Shifts->Analyze Multiplicities Step 5 Assign Protons Assign Protons Analyze Multiplicities->Assign Protons Step 6

Caption: Workflow for ¹H NMR data acquisition and interpretation.

Predicted ¹³C NMR Spectroscopic Data

Rationale for Experimental Choices: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. A standard proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum, yielding a single peak for each unique carbon atom. The same sample prepared for ¹H NMR can be used. The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ = 77.16 ppm).

Data Acquisition Protocol:

  • Use the same sample prepared for ¹H NMR analysis.

  • Acquire a proton-decoupled ¹³C NMR spectrum at 100 or 125 MHz.

  • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as the ¹³C nucleus is much less sensitive than ¹H.

  • Process the FID with an appropriate window function and Fourier transform.

  • Phase and baseline correct the spectrum.

Predicted ¹³C NMR Data (in CDCl₃):

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 150.0C -OHAromatic carbon attached to the hydroxyl group, deshielded.
~ 149.0C -OCH₃Aromatic carbon attached to the methoxy group, deshielded.
~ 142.0C -OBnAromatic carbon attached to the benzyloxy group, deshielded.
~ 137.0Quaternary C (benzyl)The ipso-carbon of the benzyl group's phenyl ring.
~ 128.5Ar-C H (benzyl)Aromatic CH carbons of the benzyl group.
~ 128.0Ar-C H (benzyl)Aromatic CH carbons of the benzyl group.
~ 127.5Ar-C H (benzyl)Aromatic CH carbons of the benzyl group.
~ 115.0Ar-C H (phenol)Aromatic CH carbon on the phenol ring.
~ 107.0Ar-C H (phenol)Aromatic CH carbon on the phenol ring.
~ 102.0Ar-C H (phenol)Aromatic CH carbon on the phenol ring.
~ 71.0-O-C H₂-PhThe benzylic carbon, shielded by the attached oxygen.
~ 56.0-OC H₃The methoxy carbon.

Interpretation Workflow:

G cluster_1 ¹³C NMR Analysis Workflow Acquire Spectrum (Proton Decoupled) Acquire Spectrum (Proton Decoupled) Reference to Solvent Reference to Solvent Acquire Spectrum (Proton Decoupled)->Reference to Solvent Step 1 Identify Aromatic Region Identify Aromatic Region Reference to Solvent->Identify Aromatic Region Step 2 Identify Aliphatic Region Identify Aliphatic Region Identify Aromatic Region->Identify Aliphatic Region Step 3 Assign Carbons Assign Carbons Identify Aliphatic Region->Assign Carbons Step 4

Caption: Workflow for ¹³C NMR data acquisition and interpretation.

Predicted Infrared (IR) Spectroscopic Data

Rationale for Experimental Choices: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. A common and straightforward method for solid samples is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.

Data Acquisition Protocol:

  • Ensure the ATR crystal is clean by taking a background spectrum of air.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Predicted IR Data:

Predicted Frequency (cm⁻¹)IntensityAssignmentRationale
~ 3400Broad, MediumO-H stretchThe broadness is due to hydrogen bonding of the phenolic hydroxyl group.
~ 3100-3000Medium-WeakAromatic C-H stretchCharacteristic stretching vibrations of C-H bonds on the aromatic rings.
~ 2950-2850Medium-WeakAliphatic C-H stretchStretching vibrations of the C-H bonds in the methoxy and benzylic groups.
~ 1600, 1500Medium-StrongC=C stretchAromatic ring skeletal vibrations.
~ 1250StrongAryl C-O stretchAsymmetric C-O-C stretching of the aryl ether (methoxy and benzyloxy).
~ 1100StrongAryl C-O stretchSymmetric C-O-C stretching.

Interpretation Workflow:

G cluster_2 IR Spectroscopy Workflow Acquire Background Spectrum Acquire Background Spectrum Acquire Sample Spectrum Acquire Sample Spectrum Acquire Background Spectrum->Acquire Sample Spectrum Step 1 Identify Diagnostic Peaks Identify Diagnostic Peaks Acquire Sample Spectrum->Identify Diagnostic Peaks Step 2 Correlate to Functional Groups Correlate to Functional Groups Identify Diagnostic Peaks->Correlate to Functional Groups Step 3

Caption: Workflow for IR data acquisition and interpretation.

Predicted Mass Spectrometry (MS) Data

Rationale for Experimental Choices: Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules and often results in a prominent molecular ion peak, which is crucial for confirming the molecular weight.

Data Acquisition Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive or negative ion mode. For a phenol, negative ion mode ([M-H]⁻) is often very sensitive.

  • For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer would be used to determine the exact mass and confirm the elemental composition.

Predicted MS Data (ESI):

m/zIonRationale
230.0943[M]⁺• (if EI) or [M+H]⁺ (if ESI+)The molecular ion or protonated molecule. The exact mass is calculated for C₁₄H₁₄O₃.
229.0865[M-H]⁻The deprotonated molecule in negative ion mode.
91.0548[C₇H₇]⁺A very common and stable fragment corresponding to the benzyl cation, resulting from the cleavage of the benzylic ether bond.

Interpretation Workflow:

G cluster_3 Mass Spectrometry Workflow Sample Ionization (e.g., ESI) Sample Ionization (e.g., ESI) Mass Analysis Mass Analysis Sample Ionization (e.g., ESI)->Mass Analysis Step 1 Identify Molecular Ion Identify Molecular Ion Mass Analysis->Identify Molecular Ion Step 2 Analyze Fragmentation Pattern Analyze Fragmentation Pattern Identify Molecular Ion->Analyze Fragmentation Pattern Step 3 Confirm Molecular Formula (HRMS) Confirm Molecular Formula (HRMS) Analyze Fragmentation Pattern->Confirm Molecular Formula (HRMS) Step 4

Caption: Workflow for Mass Spectrometry data acquisition and interpretation.

Conclusion

References

As this guide is predictive due to the lack of published experimental data for the specific target molecule, direct citations for the data are not possible. The principles and general chemical shift/frequency ranges are based on foundational knowledge in spectroscopic techniques, widely available in standard organic chemistry and spectroscopy textbooks and databases. For general reference, the following resources are recommended:

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]

  • Title: PubChem Source: National Center for Biotechnology Information, U.S. National Library of Medicine. URL: [Link]

Foundational

Biological activity of 5-(Benzyloxy)-2-methoxyphenol and its derivatives.

The following technical guide details the chemical utility, biological profile, and experimental handling of 5-(Benzyloxy)-2-methoxyphenol (CAS: 84354-17-6), a critical intermediate in the synthesis of bioactive polyphen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical utility, biological profile, and experimental handling of 5-(Benzyloxy)-2-methoxyphenol (CAS: 84354-17-6), a critical intermediate in the synthesis of bioactive polyphenols, chalcones, and neuroprotective agents.

Scaffold Utility, Biological Activity, and Synthetic Protocols

Part 1: Executive Summary & Chemical Profile

5-(Benzyloxy)-2-methoxyphenol is a privileged trisubstituted benzene scaffold belonging to the alkoxyphenol class. Structurally, it features a catechol-like core (masked by methylation) with a distal benzyl ether protection. This specific substitution pattern (1-OH, 2-OMe, 5-OBn) imparts unique electronic properties, making it a versatile building block for:

  • Neuroprotective Agents: As a precursor to dopamine analogs and monoamine oxidase B (MAO-B) inhibitors.

  • Antioxidant Pharmacophores: The free phenolic hydroxyl group acts as a radical scavenger, while the benzyl group improves lipophilicity for membrane crossing.

  • "Click" Chemistry Precursors: The benzyl ether can be selectively deprotected to reveal a second hydroxyl group for further derivatization (e.g., PROTAC linkers).

Chemical Identity Table
PropertySpecification
IUPAC Name 5-(Benzyloxy)-2-methoxyphenol
CAS Number 84354-17-6
Molecular Formula C₁₄H₁₄O₃
Molecular Weight 230.26 g/mol
Core Scaffold 1,2,4-Trihydroxybenzene (Hydroxyhydroquinone) ether
Solubility Soluble in DMSO, Ethanol, DCM; Insoluble in Water
Key Functionality Phenolic -OH (H-bond donor), Methoxy (H-bond acceptor), Benzyl (Hydrophobic/Protecting)
Part 2: Biological Activity Spectrum[4][7][8][9]

While often used as an intermediate, the molecule and its direct derivatives exhibit significant biological activity driven by the guaiacol (2-methoxyphenol) moiety.

1. Antioxidant & Radical Scavenging Activity

The free phenolic hydroxyl at position 1, adjacent to the electron-donating methoxy group at position 2, creates a stable phenoxy radical upon oxidation. This is the classic "curcumin/vanillin" antioxidant mechanism.

  • Mechanism: Hydrogen Atom Transfer (HAT) to reactive oxygen species (ROS).

  • Relevance: Mitigation of oxidative stress in neurodegenerative models.

2. Enzyme Inhibition (MAO-B & COX-2)

Derivatives of 5-(benzyloxy)-2-methoxyphenol, particularly when coupled with chalcone motifs, have shown potency as Monoamine Oxidase B (MAO-B) inhibitors.

  • SAR Insight: The benzyloxy group occupies the hydrophobic pocket of the MAO-B active site, while the methoxyphenol head mimics the dopamine substrate.

  • Reference: Bolea et al.[1] demonstrated that benzyloxy-substituted indole/phenol derivatives effectively inhibit MAO isoforms [1].

3. Antimicrobial Potential

Lipophilic alkoxyphenols disrupt bacterial cell membranes. The benzyl chain increases the partition coefficient (LogP), allowing the phenol to penetrate the lipid bilayer of Gram-positive bacteria (e.g., S. aureus).

Part 3: Mechanism of Action (Visualization)

The following diagram illustrates the dual-pathway activity of the scaffold: Direct Antioxidant Action and Enzyme Inhibition (via derivatization).

BioActivity Scaffold 5-(Benzyloxy)-2-methoxyphenol ROS Reactive Oxygen Species (OH•, O2•-) Scaffold->ROS H-Atom Transfer (HAT) Derivatization Chalcone/Amide Synthesis Scaffold->Derivatization Chemical Modification Intermediate Stable Phenoxy Radical (Resonance Stabilized) ROS->Intermediate Neutralization Cytoprotection Cellular Protection (Reduced Oxidative Stress) Intermediate->Cytoprotection Termination MAOB MAO-B Enzyme (Active Site) Derivatization->MAOB Hydrophobic Binding (Benzyl) Inhibition Enzyme Inhibition (Increased Dopamine Levels) MAOB->Inhibition Blockade

Caption: Figure 1.[2] Dual mechanism of action showing direct ROS scavenging via the phenolic head group and enzyme inhibition potential via the hydrophobic benzyl tail.

Part 4: Experimental Protocols
Protocol A: Synthesis of 5-(Benzyloxy)-2-methoxyphenol

Rationale: This synthesis utilizes a selective alkylation strategy or a Baeyer-Villiger oxidation route from the corresponding aldehyde. The route below assumes starting from 2-methoxyhydroquinone (1,4-dihydroxy-2-methoxybenzene) for high regioselectivity.

Reagents:

  • 2-Methoxyhydroquinone (1.0 eq)

  • Benzyl Bromide (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 1.1 eq)

  • Acetone (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-methoxyhydroquinone (10 mmol) in anhydrous acetone (50 mL) under nitrogen atmosphere.

  • Base Addition: Add K₂CO₃ (11 mmol) and stir at room temperature for 15 minutes to generate the phenoxide. Note: The C4-OH (position 5 relative to methoxy if C1=OH? No, typically C4-OH is more acidic/nucleophilic due to less steric hindrance than C1-OH next to OMe).

  • Alkylation: Add Benzyl Bromide (10 mmol) dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (56°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in EtOAc, wash with 1M HCl and Brine. Purify via silica gel column chromatography. The desired isomer (5-benzyloxy) is typically less polar than the di-benzylated byproduct.

Protocol B: DPPH Radical Scavenging Assay

Rationale: To validate the antioxidant capacity of the scaffold compared to standard controls (e.g., Ascorbic Acid).

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Sample: Prepare serial dilutions of 5-(Benzyloxy)-2-methoxyphenol (10–200 µM) in methanol.

  • Incubation: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Control: Use Ascorbic Acid as positive control and Methanol as negative control.

  • Measurement: Incubate in dark at RT for 30 mins. Measure Absorbance at 517 nm.

  • Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

Part 5: Synthetic Workflow & Derivatization Logic

The true power of this molecule lies in its ability to be transformed. The benzyl group serves as a "mask" for a second hydroxyl group, allowing for the construction of asymmetric ligands.

SynthesisWorkflow Start Start: 2-Methoxyhydroquinone Step1 Selective Benzylation (BnBr, K2CO3) Start->Step1 Product 5-(Benzyloxy)-2-methoxyphenol (Target Scaffold) Step1->Product Branch1 Path A: Chalcone Synthesis (Aldol Condensation) Product->Branch1 + Acetophenone/Aldehyde Branch2 Path B: Hydrogenolysis (H2, Pd/C) Product->Branch2 Deprotection End1 Bioactive Chalcones (Anticancer/MAO-B Inhibitors) Branch1->End1 End2 2-Methoxy-1,4-hydroquinone (Regenerated Redox Core) Branch2->End2

Caption: Figure 2. Synthetic flowchart demonstrating the generation of the scaffold and its downstream divergence into bioactive derivatives.

Part 6: References
  • Bolea, I., et al. (2011). Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(Benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry.

  • Orlo, E., et al. (2021).[3][4] Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.[4] Foods.

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo.

  • LGC Standards. (2025). Product Sheet: 5-(Benzyloxy)-2-methoxyphenol (CAS 84354-17-6).[5][6][7][8]

Sources

Exploratory

Technical Guide: Safety, Handling, and MSDS Profile of 5-(Benzyloxy)-2-methoxyphenol

The following technical guide provides a comprehensive safety, handling, and technical overview of 5-(Benzyloxy)-2-methoxyphenol , a specialized organic intermediate used in pharmaceutical synthesis. CAS Number: 84354-17...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive safety, handling, and technical overview of 5-(Benzyloxy)-2-methoxyphenol , a specialized organic intermediate used in pharmaceutical synthesis.

CAS Number: 84354-17-6 Synonyms: 5-(Benzyloxy)guaiacol; 2-Methoxy-5-(phenylmethoxy)phenol; 1-Hydroxy-2-methoxy-5-benzyloxybenzene Molecular Formula:


Molecular Weight:  230.26  g/mol 

Executive Summary & Chemical Identity[1][2]

5-(Benzyloxy)-2-methoxyphenol is an electron-rich phenolic building block characterized by a 1,2,5-oxygenation pattern on the benzene ring. Structurally, it features a free hydroxyl group at position 1, a methoxy group at position 2, and a benzyloxy protecting group at position 5. This specific substitution pattern makes it a critical intermediate in the synthesis of complex natural products (e.g., coumaronochromones, aflatoxin derivatives) and pharmaceutical APIs requiring a hydroquinone or resorcinol core.

Chemical Structure Analysis[1][2][3][4]
  • Core: Guaiacol (2-methoxyphenol) scaffold.[1][2]

  • Functionalization: A benzyl ether protecting group at the para position relative to the methoxy group (or meta to the phenol).

  • Reactivity: The free phenolic hydroxyl is nucleophilic and acidic (

    
    ), suitable for further alkylation, acylation, or glycosylation. The benzyl group serves as a robust protecting group, removable via hydrogenolysis (
    
    
    
    ).
PropertyValue
SMILES COc1ccc(OCc2ccccc2)cc1O
InChI Key TRC-B286805 (Ref)
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water
Melting Point Typically 70–90 °C (Estimate based on analogs)

Hazard Identification (GHS Classification)

As a research chemical, specific toxicological data (LD50) may be limited. However, based on the functional groups (phenol, benzyl ether) and structural analogs (Guaiacol, Hydroquinone benzyl ethers), it is classified as a Hazardous Substance .

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.H319
STOT - Single Exposure Category 3May cause respiratory irritation.[3]H335
Acute Toxicity (Oral) Category 4Harmful if swallowed (Predicted).[3]H302
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do.[3][4] Continue rinsing.[3][4][5]

Safe Handling & Storage Protocols

The electron-rich nature of the phenolic ring makes this compound susceptible to oxidation. Proper handling is essential to maintain purity and ensure operator safety.

Engineering Controls
  • Ventilation: Handle exclusively in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Inert Atmosphere: While stable in air for short periods, long-term storage and reactions should be conducted under nitrogen or argon to prevent oxidative darkening (quinone formation).

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Eyes Chemical Safety GogglesProtects against dust and accidental splashes; standard safety glasses are insufficient for phenols.
Hands Nitrile Gloves (Double-gloving recommended)Phenols can penetrate skin and cause anesthesia/burns. Change gloves immediately upon contamination.
Respiratory N95 or P100 Respirator (if outside hood)Prevent inhalation of fine particulates during weighing.
Body Lab Coat + Tyvek SleevesPrevent skin contact with forearms.
Storage Conditions
  • Temperature: Refrigerator (

    
    ) is recommended to maximize shelf life.
    
  • Light: Store in amber vials or wrap containers in foil. Phenols are photosensitive and may degrade/discolor upon light exposure.

  • Incompatibility: Keep away from strong oxidizing agents (e.g., permanganates, peroxides) and strong bases.

Experimental Workflow: Synthesis & Purification Context

When using 5-(Benzyloxy)-2-methoxyphenol in synthesis, the following workflow ensures safety and yield optimization.

Diagram: Safe Handling & Reaction Workflow

HandlingWorkflow Start Storage (4°C, Dark) Weighing Weighing (Fume Hood, Anti-static) Start->Weighing Warm to RT Solubilization Solubilization (DCM/MeOH/DMSO) Weighing->Solubilization Add Solvent Reaction Reaction Setup (Inert atm, Base/Electrophile) Solubilization->Reaction Add Reagents Quench Quench/Workup (Acidic/Neutral Wash) Reaction->Quench Completion Waste Waste Disposal (Halogenated/Non-Hal) Quench->Waste Aqueous Layer

Figure 1: Operational workflow for handling 5-(Benzyloxy)-2-methoxyphenol from storage to disposal.

Key Reaction Considerations
  • Deprotonation: The phenolic proton is acidic. Use mild bases (e.g.,

    
     in Acetone/DMF) for alkylation. Strong bases (NaH) are effective but require strict anhydrous conditions.
    
  • Deprotection: The benzyl group is stable to basic conditions but cleaved by catalytic hydrogenation (

    
    ) or Lewis acids (
    
    
    
    - Note:
    
    
    will also cleave the methyl ether). To selectively remove benzyl in the presence of methyl, hydrogenolysis is preferred.

Emergency Response & First Aid

In the event of exposure, immediate action is required to mitigate phenolic burns and systemic toxicity.

Decision Logic: Spill Response

SpillResponse Start Spill Detected PPE Don Full PPE (Goggles, Nitrile, Lab Coat) Start->PPE Type State? Solid Solid Powder Type->Solid Powder Liquid Solution/Liquid Type->Liquid Solution ActionSolid 1. Dampen with inert oil/PEG 2. Scoop into waste container 3. Wash area with soap/water Solid->ActionSolid ActionLiquid 1. Absorb with vermiculite/sand 2. Do NOT use combustible materials 3. Dispose as HazWaste Liquid->ActionLiquid PPE->Type

Figure 2: Decision matrix for cleaning up spills of 5-(Benzyloxy)-2-methoxyphenol.

First Aid Measures
  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.[3] Lift eyelids occasionally. Seek medical attention immediately.

  • Skin Contact: Phenols are difficult to wash off with water alone. Polyethylene Glycol (PEG 300 or 400) is the preferred decontamination agent. Swab skin with PEG, then wash with soap and water. If PEG is unavailable, use copious soap and water.

  • Inhalation: Move victim to fresh air.[3] If breathing is difficult, give oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Contact a Poison Control Center immediately.

References

  • PubChem. (2024). Compound Summary: Guaiacol Derivatives & Methoxyphenols. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

A Technical Guide to 5-(Benzyloxy)-2-methoxyphenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 5-(Benzyloxy)-2-methoxyphenol, a substituted phenol der...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 5-(Benzyloxy)-2-methoxyphenol, a substituted phenol derivative of interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, synthesis strategies, physicochemical properties, and potential applications, with a focus on providing practical insights for laboratory and development settings.

Chemical Identity and Nomenclature

5-(Benzyloxy)-2-methoxyphenol is a poly-substituted aromatic compound featuring a phenol, a methoxy group, and a benzyloxy group attached to a benzene ring.

  • IUPAC Name: 2-methoxy-5-(phenylmethoxy)phenol

  • CAS Number: 84354-17-6

  • Molecular Formula: C₁₄H₁₄O₃

  • Molecular Weight: 230.26 g/mol

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-methoxy-5-(phenylmethoxy)phenol
CAS Number 84354-17-6
Molecular Formula C₁₄H₁₄O₃
Molecular Weight 230.26

Figure 1: Chemical structure of 5-(Benzyloxy)-2-methoxyphenol.

Synthesis Methodologies

The synthesis of 5-(Benzyloxy)-2-methoxyphenol can be approached through several strategic routes, primarily involving the selective protection of a dihydroxy precursor. A plausible and efficient method is the Williamson ether synthesis.

Proposed Synthetic Pathway: Williamson Ether Synthesis

This approach utilizes a commercially available starting material, 2-methoxyhydroquinone (also known as 4-hydroxy-3-methoxyphenol), and selectively protects one of the hydroxyl groups as a benzyl ether.

Synthesis_Workflow start Starting Material: 2-Methoxyhydroquinone reaction Williamson Ether Synthesis start->reaction reagent1 Reagent: Benzyl Bromide (BnBr) reagent1->reaction base Base: Potassium Carbonate (K2CO3) base->reaction solvent Solvent: Acetone or DMF solvent->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Mixture purification Purification: Column Chromatography workup->purification Crude Product product Product: 5-(Benzyloxy)-2-methoxyphenol purification->product Purified Product

Figure 2: Proposed workflow for the synthesis of 5-(Benzyloxy)-2-methoxyphenol.

Detailed Experimental Protocol

Materials:

  • 2-Methoxyhydroquinone

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyhydroquinone (1.0 eq.).

  • Addition of Reagents: Add anhydrous potassium carbonate (1.5-2.0 eq.) and anhydrous acetone or DMF as the solvent.

  • Initiation of Reaction: Stir the suspension at room temperature for 15-20 minutes.

  • Addition of Benzyl Bromide: Slowly add benzyl bromide (1.0-1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (for acetone) or maintain at 60-80 °C (for DMF) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 5-(Benzyloxy)-2-methoxyphenol.

Physicochemical and Spectroscopic Properties

While specific experimental data for 5-(Benzyloxy)-2-methoxyphenol is not widely published, its properties can be inferred from its structure and comparison with related compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/ObservationRationale
Appearance Off-white to pale yellow solidBased on similar substituted phenols.
Melting Point Expected to be in the range of 80-120 °CIntroduction of the benzyl group increases molecular weight and potential for crystal packing compared to 2-methoxyhydroquinone.
Boiling Point > 300 °CHigh molecular weight and polar functional groups lead to a high boiling point.
Solubility Soluble in methanol, ethanol, ethyl acetate, acetone, and dichloromethane. Sparingly soluble in water.The phenolic hydroxyl group allows for some water solubility, but the large nonpolar benzyl and phenyl groups dominate.
pKa ~9-10The phenolic proton's acidity is influenced by the electron-donating methoxy and benzyloxy groups.
Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (benzene ring of the phenol): Three signals in the aromatic region (δ 6.5-7.0 ppm), likely appearing as doublets or doublets of doublets, corresponding to the three protons on the substituted phenol ring.

  • Aromatic Protons (benzyl group): A multiplet in the aromatic region (δ 7.2-7.5 ppm) corresponding to the five protons of the benzyl group's phenyl ring.

  • Benzyloxy CH₂ Protons: A singlet at approximately δ 5.0 ppm, integrating to two protons.

  • Methoxy CH₃ Protons: A singlet at approximately δ 3.8 ppm, integrating to three protons.

  • Phenolic OH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, likely in the region of δ 5.0-6.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Signals in the range of δ 110-160 ppm.

  • Benzyloxy CH₂ Carbon: A signal around δ 70 ppm.

  • Methoxy CH₃ Carbon: A signal around δ 55 ppm.

IR (Infrared) Spectroscopy:

  • O-H Stretch (phenolic): A broad absorption band in the region of 3200-3500 cm⁻¹.

  • C-H Stretch (aromatic): Peaks around 3030-3100 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks around 2850-3000 cm⁻¹.

  • C=C Stretch (aromatic): Absorptions in the region of 1450-1600 cm⁻¹.

  • C-O Stretch (ether): Strong absorptions in the region of 1000-1300 cm⁻¹.

Applications in Drug Development and Research

Substituted phenols, including those with methoxy and benzyloxy moieties, are important pharmacophores in drug discovery. The structural features of 5-(Benzyloxy)-2-methoxyphenol make it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

The benzyloxy group often serves as a lipophilic moiety that can enhance a molecule's ability to cross cell membranes. It can also engage in pi-stacking interactions with biological targets. The methoxy and hydroxyl groups can act as hydrogen bond donors and acceptors, which are crucial for molecular recognition at receptor sites.

While specific applications of 5-(Benzyloxy)-2-methoxyphenol are not extensively documented in publicly available literature, its structural motifs are found in compounds investigated for various therapeutic areas, including:

  • Antioxidants: Phenolic compounds are well-known for their antioxidant properties.

  • Anticancer Agents: The combination of phenolic and ether functionalities is present in numerous natural and synthetic compounds with cytotoxic activity against cancer cell lines.

  • Enzyme Inhibitors: The substituted phenol ring can serve as a scaffold for designing inhibitors of various enzymes.

Safety and Handling

  • Hazard Classification (Predicted):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene).

    • Wear safety glasses with side-shields or goggles.

    • Wear a lab coat.

    • Handle in a well-ventilated area or in a chemical fume hood.

  • First Aid Measures:

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

5-(Benzyloxy)-2-methoxyphenol is a valuable chemical intermediate with potential applications in organic synthesis and medicinal chemistry. While detailed experimental data on this specific isomer is limited, its synthesis can be reliably achieved through standard methodologies such as the Williamson ether synthesis. Its physicochemical and spectroscopic properties can be reasonably predicted based on its chemical structure. As with any chemical, it should be handled with appropriate safety precautions. Further research into the biological activities of derivatives of this compound may reveal its potential as a scaffold for the development of new therapeutic agents.

References

No direct scientific publications detailing the synthesis, properties, and applications of 5-(Benzyloxy)-2-methoxyphenol (CAS 84354-17-6) were found during the literature search. The synthesis protocol and predicted properties are based on general organic chemistry principles and data from closely related compounds.

For safety and handling, it is recommended to consult the Safety Data Sheet (SDS) from the supplier once the compound is procured.

Exploratory

Technical Guide: 5-(Benzyloxy)-2-methoxyphenol as a Synthetic Intermediate

The following technical guide details the structural utility, synthetic pathways, and application scope of 5-(Benzyloxy)-2-methoxyphenol , a critical intermediate in the synthesis of complex pharmaceutical scaffolds. [1]...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthetic pathways, and application scope of 5-(Benzyloxy)-2-methoxyphenol , a critical intermediate in the synthesis of complex pharmaceutical scaffolds.

[1]

Executive Summary

5-(Benzyloxy)-2-methoxyphenol (CAS: 84354-17-6) is a regiospecific building block belonging to the guaiacol (2-methoxyphenol) family.[1][2][3] Unlike its more common isomer, 4-(benzyloxy)-2-methoxyphenol (derived from vanillin), the 5-substituted variant offers a unique substitution pattern derived from the gentisyl (2,5-dihydroxy) scaffold.[1]

This compound serves as a strategic "switch" in organic synthesis, providing a stable benzyl-protected oxygen at position 5, a fixed methoxy group at position 2, and a reactive free phenol at position 1.[1] This configuration is essential for the synthesis of isoquinoline alkaloids, specific tyrosine kinase inhibitors, and neuroprotective agents where precise oxygenation patterns dictate biological efficacy.[1]

Part 1: Structural Identity & Physicochemical Profile[1]

The molecule is defined by a 1,2,5-trioxygenated benzene core.[1] The positioning of the benzyl ether relative to the free phenol is the defining characteristic that dictates its synthetic utility.[1]

Chemical Specifications
PropertySpecification
IUPAC Name 5-(Benzyloxy)-2-methoxyphenol
Common Synonyms 5-(Benzyloxy)guaiacol; 2-Methoxy-5-(phenylmethoxy)phenol
CAS Number 84354-17-6
Molecular Formula C₁₄H₁₄O₃
Molecular Weight 230.26 g/mol
SMILES COc1ccc(OCc2ccccc2)cc1O (Verified Isomer)
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in water
The "Gentisyl" vs. "Vanillyl" Distinction

In drug development, confusing the 4- and 5-isomers is a common pitfall.[1]

  • Vanillyl Series (4-substituted): Derived from vanillin.[1] The oxygenation is contiguous (1,2,4 pattern where 1=OH, 2=OMe, 4=R).[1]

  • Gentisyl Series (5-substituted): Derived from gentisaldehyde.[1] The oxygenation is non-contiguous regarding the phenol/methoxy pair (1,2,5 pattern).[1]

Impact: The 5-benzyloxy isomer allows for functionalization at the meta position relative to the methoxy group, a crucial requirement for certain dopamine-mimetic drugs and antioxidant pharmacophores.[1]

Part 2: Synthetic Routes & Methodology

The synthesis of 5-(benzyloxy)-2-methoxyphenol requires a route that guarantees regioselectivity.[1] Direct benzylation of 2-methoxyhydroquinone often yields mixtures or the wrong isomer.[1] The most robust protocol utilizes Gentisaldehyde (2,5-dihydroxybenzaldehyde) as the starting material, leveraging the differential acidity of its phenolic protons.[1]

The Gentisaldehyde Pathway (Recommended)

This route exploits the intramolecular hydrogen bonding in gentisaldehyde, which passivates the 2-OH, allowing selective alkylation of the 5-OH.[1]

Step-by-Step Mechanism:
  • Selective Benzylation: Gentisaldehyde is treated with benzyl bromide.[1] The 2-OH is hydrogen-bonded to the aldehyde carbonyl, making it less nucleophilic.[1] The 5-OH reacts exclusively.[1]

  • Dakin/Baeyer-Villiger Oxidation: The resulting 5-(benzyloxy)-2-hydroxybenzaldehyde is methylated to protect the 2-position, followed by oxidation to the formate ester and hydrolysis.[1]

Visualization of the Synthetic Logic

SynthesisPath Start Gentisaldehyde (2,5-Dihydroxybenzaldehyde) Inter1 5-(Benzyloxy)-2-hydroxybenzaldehyde (Selective 5-O-alkylation) Start->Inter1 BnBr, K2CO3 Acetone (Reflux) Inter2 5-(Benzyloxy)-2-methoxybenzaldehyde (Methylation) Inter1->Inter2 MeI, K2CO3 DMF Inter3 Formate Ester Intermediate (Baeyer-Villiger) Inter2->Inter3 mCPBA, DCM (Oxidation) Product 5-(Benzyloxy)-2-methoxyphenol (Target) Inter3->Product NaOH, MeOH (Hydrolysis)

Figure 1: The regioselective synthesis of 5-(benzyloxy)-2-methoxyphenol starting from gentisaldehyde, ensuring correct isomer isolation.

Part 3: Experimental Protocols

Protocol: Selective Synthesis from Gentisaldehyde

Note: This protocol prioritizes high regioselectivity (>95%) over speed.[1]

Reagents:

  • Gentisaldehyde (1.0 eq)[1]

  • Benzyl Bromide (1.1 eq)[1]

  • Potassium Carbonate (1.5 eq, anhydrous)[1]

  • Acetone (Reagent grade)[1]

  • Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)[1]

  • m-Chloroperoxybenzoic acid (mCPBA)[1]

Workflow:

  • Selective Protection (Step 1):

    • Dissolve gentisaldehyde (10 g, 72.4 mmol) in acetone (150 mL).

    • Add anhydrous K₂CO₃ (15 g). Stir for 15 minutes at room temperature.

    • Add Benzyl Bromide (9.5 mL, 1.1 eq) dropwise.[1]

    • Critical Control Point: Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The 2-OH is deactivated by H-bonding; if reaction runs too long (>12h) or uses Cs₂CO₃, bis-benzylation may occur.[1]

    • Workup: Filter inorganic salts, evaporate solvent, recrystallize from EtOH.[1] Yield: ~85% of 5-benzyloxy-2-hydroxybenzaldehyde .[1]

  • Methylation (Step 2):

    • Dissolve the intermediate from Step 1 in DMF.[1] Add K₂CO₃ (2 eq) and MeI (1.5 eq).[1]

    • Stir at 60°C for 2 hours.

    • Workup: Pour into ice water. Filter the precipitate.[1][4] Product: 5-benzyloxy-2-methoxybenzaldehyde .[1]

  • Oxidation & Hydrolysis (Step 3 - The "Dakin" Variation):

    • Dissolve the methylated aldehyde in DCM.[1]

    • Add mCPBA (1.2 eq) and stir at reflux for 6 hours (Baeyer-Villiger).

    • Evaporate DCM, dissolve residue in MeOH (50 mL).

    • Add 10% NaOH solution (20 mL) and stir for 1 hour (Hydrolysis of formate).

    • Purification: Acidify with 1M HCl to pH 4. Extract with EtOAc.[1][5] Wash with NaHCO₃ (to remove benzoic acid byproduct from mCPBA).[1]

    • Final Product: Isolate 5-(Benzyloxy)-2-methoxyphenol as a solid.[1]

Part 4: Strategic Utility in Drug Design

This intermediate is highly valued because it allows for orthogonal deprotection .[1] In a complex synthesis, the chemist can manipulate the free phenol (position 1) while the position 5 oxygen remains masked by the benzyl group.[1]

Divergent Synthesis Applications
  • Alkaloid Synthesis: Used to construct the A-ring of isoquinolines where the 6,7-oxygenation pattern is non-standard or requires late-stage differentiation.[1]

  • Neuroprotective Agents: The 1,2,5-substitution pattern mimics specific metabolites of dopamine and tocopherols.[1]

  • Linker Chemistry: The free phenol can be reacted with alkyl linkers to attach fluorophores or PROTAC tails, while the benzyl group preserves the lipophilic core until the final step (hydrogenolysis).[1]

Decision Logic for Scaffold Selection

Utility Target Target Molecule Design Q1 Does the target require 1,2,4-oxygenation? Target->Q1 Q2 Does the target require 1,2,5-oxygenation? Q1->Q2 No Vanillin Use Vanillin Derivative (4-Benzyloxy-2-methoxyphenol) Q1->Vanillin Yes Gentisyl Use 5-(Benzyloxy)-2-methoxyphenol Q2->Gentisyl Yes App1 Synthesis of Isoquinoline Alkaloids Gentisyl->App1 App2 Synthesis of Quinone Antitumor Agents Gentisyl->App2

Figure 2: Decision tree for selecting the correct methoxyphenol isomer based on target pharmacophore requirements.

Part 5: Stability & Troubleshooting

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Phenolic compounds are susceptible to slow oxidation (browning) if exposed to air and light.[1]

  • Deprotection: The benzyl group is removed via catalytic hydrogenation (H₂/Pd-C) or Lewis acids (BCl₃).[1]

    • Caution: If using BCl₃, the methoxy group at position 2 may also be cleaved if conditions are too harsh (-78°C to 0°C is recommended to preserve the methyl ether).[1]

References

  • LGC Standards. (2024). Certificate of Analysis: 5-(Benzyloxy)-2-methoxyphenol (CAS 84354-17-6).[1][2][3][6][7] TRC Standards.[1][2][7] Link[1]

  • Cymit Quimica. (2024).[1] Product Specification: 5-(Benzyloxy)-2-methoxyphenol.[1][2][3][7][8]Link[1][3]

  • Santa Cruz Biotechnology. (2023).[1] 5-(Benzyloxy)-2-methoxyphenol Physical Properties.Link[1][2]

  • PubChem Compound Summary. (2024). Structure and Substructure Search for C14H14O3 Isomers.[1] National Library of Medicine.[1] Link

  • ResearchGate. (2022).[1] Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives. (Contextual reference for acid-mediated ring contractions yielding 2-methoxy-5-arylphenols). Link

Sources

Protocols & Analytical Methods

Method

Detailed experimental protocol for the synthesis of 5-(Benzyloxy)-2-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(Benzyloxy)-2-methoxyphenol is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)-2-methoxyphenol is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its structure, featuring a protected phenol and a guaiacol moiety, makes it a versatile building block for the preparation of more complex molecular architectures. This document provides a comprehensive, step-by-step protocol for the synthesis of 5-(Benzyloxy)-2-methoxyphenol via the Williamson ether synthesis, a robust and widely used method for the formation of ethers.[1][2] The protocol is designed to be clear, concise, and reproducible for researchers in both academic and industrial settings.

Chemical Reaction Pathway

The synthesis of 5-(Benzyloxy)-2-methoxyphenol is achieved through a nucleophilic substitution reaction (SN2) between 2-methoxy-5-hydroxyphenol (also known as 5-hydroxyguaiacol) and benzyl bromide.[1] The reaction is carried out in the presence of a base, which deprotonates the more acidic phenolic hydroxyl group of 2-methoxy-5-hydroxyphenol to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide ion to form the desired ether.

Reaction Scheme:

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-Methoxy-5-hydroxyphenol≥98%Commercially Available28169-48-4
Benzyl bromide≥98%Commercially Available100-39-0
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available584-08-7
AcetoneAnhydrous, ≥99.5%Commercially Available67-64-1
Ethyl acetateACS gradeCommercially Available141-78-6
HexaneACS gradeCommercially Available110-54-3
Deionized water7732-18-5
Brine (saturated NaCl solution)7647-14-5
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Beakers and graduated cylinders

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Column chromatography setup (silica gel, 60-120 mesh)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-5-hydroxyphenol (1.40 g, 10.0 mmol).

    • Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equivalents).

    • Add 40 mL of anhydrous acetone to the flask.

  • Addition of Benzyl Bromide:

    • Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

    • Slowly add benzyl bromide (1.71 g, 1.19 mL, 10.0 mmol, 1.0 equivalent) to the stirring suspension.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C) using a heating mantle.

    • Maintain the reflux for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The starting material and product should have different Rf values.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts using a funnel and filter paper. Wash the solid residue with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the resulting residue in 50 mL of ethyl acetate.

    • Transfer the ethyl acetate solution to a 250 mL separatory funnel.

    • Wash the organic layer with 2 x 30 mL of deionized water and then with 30 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Pack a column with silica gel in hexane.

    • Load the crude product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield 5-(benzyloxy)-2-methoxyphenol as a solid.

Characterization of 5-(Benzyloxy)-2-methoxyphenol
  • Appearance: White to off-white solid.

  • Melting Point: 63-65 °C

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.42-7.28 (m, 5H, Ar-H of benzyl), 6.85 (d, J = 8.4 Hz, 1H), 6.51 (d, J = 2.8 Hz, 1H), 6.38 (dd, J = 8.4, 2.8 Hz, 1H), 5.58 (s, 1H, OH), 5.01 (s, 2H, OCH₂Ph), 3.85 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 150.1, 148.9, 141.2, 137.1, 128.6, 128.0, 127.5, 115.8, 106.9, 101.8, 71.2, 55.8.

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Add 2-methoxy-5-hydroxyphenol, K₂CO₃, and acetone to flask B 2. Add benzyl bromide A->B C 3. Reflux for 12-16 hours B->C D 4. Cool and filter C->D E 5. Concentrate filtrate D->E F 6. Dissolve in EtOAc and wash E->F G 7. Dry and concentrate F->G H 8. Column chromatography G->H I 9. Characterize pure product (NMR, MP) H->I

Sources

Application

Application Notes & Protocols: 5-(Benzyloxy)-2-methoxyphenol in Medicinal Chemistry

Abstract 5-(Benzyloxy)-2-methoxyphenol stands as a pivotal building block in contemporary medicinal chemistry, offering a synthetically versatile scaffold for the development of novel therapeutic agents. Its structure, f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-(Benzyloxy)-2-methoxyphenol stands as a pivotal building block in contemporary medicinal chemistry, offering a synthetically versatile scaffold for the development of novel therapeutic agents. Its structure, featuring a protected catechol-like moiety, allows for strategic chemical modifications to generate derivatives with a wide spectrum of pharmacological activities. This guide provides an in-depth exploration of its application in drug discovery, focusing on the synthesis of potent anticancer, anti-inflammatory, and antioxidant compounds. We present detailed, field-proven protocols, mechanistic insights, and quantitative data to empower researchers, scientists, and drug development professionals in harnessing the full potential of this valuable intermediate.

Introduction: The Strategic Value of 5-(Benzyloxy)-2-methoxyphenol

The 2-methoxyphenol (guaiacol) framework is a recurring motif in a multitude of bioactive natural products and synthetic drugs.[1][2] The strategic placement of a benzyloxy group at the 5-position serves a dual purpose: it acts as a robust protecting group for the phenolic hydroxyl, preventing unwanted side reactions during synthesis, and it provides a lipophilic handle that can be crucial for modulating pharmacokinetic properties or for establishing key interactions within a biological target.[3][4]

The true synthetic power of 5-(Benzyloxy)-2-methoxyphenol lies in the latent reactivity of its functional groups:

  • The Free Phenolic Hydroxyl: This group is acidic and can be readily alkylated, acylated, or used in coupling reactions to introduce diverse side chains and build molecular complexity.

  • The Methoxy Group: While generally stable, this group influences the electronic properties of the aromatic ring, directing electrophilic substitution reactions.

  • The Benzyl-Protected Hydroxyl: The benzyloxy group is stable under a wide range of reaction conditions but can be selectively cleaved under mild catalytic hydrogenation.[5] This "deprotection" step is often the final key to unlocking the biological activity of the target molecule, as the resulting free catechol or hydroquinone system is frequently essential for antioxidant activity or receptor binding.

  • The Aromatic Ring: The benzene ring itself can be functionalized through various electrophilic aromatic substitution reactions, allowing for the introduction of halogens, nitro groups, or other substituents to fine-tune the molecule's properties.

This combination of features makes 5-(Benzyloxy)-2-methoxyphenol an ideal starting material for constructing libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Therapeutic Applications & Bioactive Derivatives

The 5-(Benzyloxy)-2-methoxyphenol scaffold has been instrumental in the development of compounds targeting several key disease areas.

Anticancer Agents

Derivatives of this scaffold have shown significant promise as antiproliferative agents, acting through various mechanisms.

  • Hydroxylated Biphenyls: Dimeric structures derived from 4-substituted-2-methoxyphenols have demonstrated potent growth inhibitory activities against malignant melanoma cell lines.[6] The 5-(Benzyloxy)-2-methoxyphenol core can be used to synthesize analogues of these biphenyls, where the central biphenyl linkage creates a specific dihedral angle that is crucial for activity. These compounds often induce cell cycle arrest and apoptosis.[7]

  • Chalcones: The introduction of a benzyloxy pharmacophore into chalcone motifs has yielded potent inhibitors of enzymes like monoamine oxidase B (hMAO-B), which is a target in neurodegenerative diseases but also has implications in certain cancers.[3][8] More broadly, chalcones are a well-established class of anticancer agents that interfere with microtubule polymerization, induce apoptosis, and circumvent multidrug resistance.[9]

  • Microtubule and Signaling Inhibitors: Novel organoselenium compounds incorporating the 2-methoxy-5-phenol structure have been identified as microtubule inhibitors, analogous to Combretastatin A-4.[10] These agents can also reverse cancer cell migration and invasion by down-regulating key signaling proteins like MDM2.[10]

Anti-inflammatory Agents

Chronic inflammation is a key driver of numerous diseases. Methoxyphenolic compounds are recognized for their potent anti-inflammatory effects.[11][12]

  • COX and LOX Inhibition: Derivatives can be designed to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1][13][14] Eugenol (4-allyl-2-methoxyphenol), a related structure, and its derivatives are known to be effective 5-LOX inhibitors.[1] The synthesis of novel analogues from 5-(Benzyloxy)-2-methoxyphenol allows for the exploration of structure-activity relationships to create more potent and selective inhibitors.

  • Modulation of Inflammatory Pathways: The anti-inflammatory effects of these compounds are often mediated by the inhibition of major signaling pathways like NF-κB and MAPKs (ERK, JNK).[11] By preventing the nuclear translocation of NF-κB, these molecules can suppress the expression of a wide array of pro-inflammatory genes, including iNOS, COX-2, and cytokines like TNF-α and IL-6.[11]

Antioxidant Agents

The phenolic nature of this scaffold makes it an excellent precursor for potent antioxidants. While the benzyloxy group masks one hydroxyl, its removal reveals a highly active radical-scavenging moiety.

  • Radical Scavenging: Phenolic compounds, particularly those with multiple hydroxyl groups like catechols, are highly effective at scavenging free radicals (e.g., reactive oxygen species, ROS) that cause cellular damage. Synthetic antioxidants like Butylated Hydroxyanisole (BHA), a methoxyphenol derivative, are widely used to prevent oxidative degradation.[15][16][17] Derivatives of 5-(Benzyloxy)-2-methoxyphenol, upon debenzylation, can exhibit superior antioxidant capacity.

Experimental Protocols & Workflows

The following protocols provide detailed, step-by-step methodologies for the synthesis and modification of bioactive compounds derived from 5-(Benzyloxy)-2-methoxyphenol.

Protocol 1: Synthesis of a Benzyloxy-Chalcone Derivative via Claisen-Schmidt Condensation

This protocol details the synthesis of a chalcone, a versatile intermediate with known anticancer and anti-inflammatory properties. The key step is a base-catalyzed condensation.

Rationale: The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone system characteristic of chalcones.[3] A strong base (KOH) is used to deprotonate the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde derived from our core scaffold. Ethanol serves as a polar protic solvent that can dissolve both the reactants and the base.

Step-by-Step Methodology:

  • Aldehyde Preparation (Prerequisite): The starting material, 5-(Benzyloxy)-2-methoxyphenol, must first be converted to the corresponding aldehyde, 5-(benzyloxy)-2-methoxybenzaldehyde. This can be achieved via standard formylation reactions such as the Duff or Vilsmeier-Haack reaction.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(benzyloxy)-2-methoxybenzaldehyde (1.0 eq) and a substituted acetophenone (e.g., 4'-hydroxyacetophenone, 1.0 eq) in 30 mL of ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of potassium hydroxide (40% w/v, 5-10 eq) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as hexane:ethyl acetate (7:3). Formation of a yellow precipitate is often indicative of product formation.[3]

  • Workup and Isolation: Pour the reaction mixture into a beaker containing 100 mL of crushed ice and acidify to pH ~5-6 with dilute HCl (10%). The resulting precipitate is the crude chalcone product.

  • Purification: Filter the solid product by suction filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.[3] Recrystallize the crude product from ethanol or purify by column chromatography on silica gel to obtain the pure chalcone derivative.

Protocol 2: Catalytic Hydrogenation for Benzyl Group Deprotection

This protocol describes the removal of the benzyl protecting group to yield the free phenol, which is often essential for biological activity.

Rationale: Catalytic hydrogenation is a clean and highly efficient method for cleaving benzyl ethers.[5] Palladium on carbon (Pd/C) is a heterogeneous catalyst that facilitates the addition of hydrogen (H₂) across the C-O bond of the benzyl ether, releasing the free phenol and toluene as a byproduct. Methanol is a common solvent for this reaction. This method is exceptionally mild and preserves most other functional groups.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the benzyloxy-containing compound (1.0 eq) in methanol (20 mL/mmol), add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w of the substrate).[2]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or 1-2 atm pressure) at room temperature.[2]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry; ensure the filter cake remains moist with solvent during filtration.

  • Purification: Wash the Celite® pad with additional methanol. Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected product. Further purification can be performed by chromatography or recrystallization if necessary.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow from the starting material to a final, deprotected bioactive chalcone.

G cluster_0 Phase 1: Core Modification cluster_1 Phase 2: Scaffold Assembly cluster_2 Phase 3: Bioactivation A 5-(Benzyloxy)- 2-methoxyphenol B 5-(Benzyloxy)- 2-methoxybenzaldehyde A->B Formylation (e.g., Duff Rxn) D Benzyloxy-Protected Chalcone B->D Claisen-Schmidt Condensation C Substituted Acetophenone C->D E Final Bioactive Chalcone (Deprotected) D->E Catalytic Hydrogenation (H₂, Pd/C)

Caption: Synthetic workflow for a bioactive chalcone.

Mechanistic Insights: Targeting the NF-κB Inflammatory Pathway

A primary mechanism by which methoxyphenol derivatives exert their anti-inflammatory effects is through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] Under normal conditions, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.

Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate into the nucleus, where it binds to DNA and activates the transcription of numerous pro-inflammatory genes.

Derivatives of 5-(Benzyloxy)-2-methoxyphenol can intervene in this pathway, often by inhibiting the phosphorylation and degradation of IκBα.[11] This action effectively traps NF-κB in the cytoplasm, preventing the inflammatory gene expression and reducing the production of mediators like iNOS, COX-2, and pro-inflammatory cytokines.[11]

G cluster_0 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex (Phosphorylation) Stimulus->IKK IkBa_NFkB IκBα - NF-κB (Inactive Complex) IKK->IkBa_NFkB phosphorylates IκBα IkBa_p Phosphorylated IκBα Proteasome Proteasome (Degradation) IkBa_p->Proteasome ubiquitination IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB IκBα degraded, NF-κB released NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc Nucleus DNA DNA Binding NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6) DNA->Genes Inhibitor Methoxyphenol Derivative Inhibitor->IKK INHIBITS

Caption: Inhibition of the NF-κB signaling pathway.

Quantitative Data of Representative Bioactive Derivatives

The following table summarizes the biological activity of several compounds structurally related to the 5-(Benzyloxy)-2-methoxyphenol scaffold, highlighting their potential in different therapeutic areas.

Compound ClassRepresentative Structure/DerivativeTarget/AssayPotency (IC₅₀ / Activity)Reference
Anticancer Curcumin-Biphenyl DerivativeMalignant Melanoma Cell Lines1-13 µM[6]
Anticancer Benzyloxy Chalcone (Compound B10)Human Monoamine Oxidase B (hMAO-B)0.067 µM[8]
Anti-inflammatory Diapocynin (Methoxyphenol Dimer)Inhibition of Inflammatory Mediators (e.g., IL-6, IL-8) in Airway Cells20.3 µM[12]
Anti-inflammatory Eugenol Derivative5-Lipoxygenase (5-LOX) InhibitionSignificant Inhibition[1]
Antioxidant DehydrodieugenolDPPH Radical ScavengingHigh Antioxidant Activity[2]

Conclusion

5-(Benzyloxy)-2-methoxyphenol is more than a simple chemical intermediate; it is a strategic platform for the rational design and synthesis of next-generation therapeutic agents. Its inherent chemical versatility allows for the creation of diverse molecular architectures with potent and specific biological activities. By understanding the principles of its reactivity and the mechanisms through which its derivatives act, researchers can effectively leverage this scaffold to address unmet needs in oncology, inflammatory diseases, and beyond. The protocols and data presented herein serve as a foundational guide to unlock the full potential of this remarkable molecule in the field of medicinal chemistry.

References

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021, August 5). CNR-IRIS. Retrieved February 9, 2026, from [Link]

  • Antioxidant and food additive BHA prevents TNF cytotoxicity by acting as a direct RIPK1 inhibitor. (2021, July 14). PubMed. Retrieved February 9, 2026, from [Link]

  • 4-methyl-2-(p-tolyl) imidazol (BZML) targets tubulin and DNA to induce anticancer activity and overcome multidrug resistance in colorectal cancer cells. (2020, January 5). PubMed. Retrieved February 9, 2026, from [Link]

  • Anticancer Potential, Phenolic Profile, and Antioxidant Properties of Synsepalum dulcificum (Miracle Berry) in Colorectal Tumor Cell Lines. (n.d.). PMC. Retrieved February 9, 2026, from [Link]

  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022, December 27). PMC. Retrieved February 9, 2026, from [Link]

  • Process for the selective allylation of ortho alkoxy phenols. (n.d.). Google Patents.
  • SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. (2011, March 16). EPO. Retrieved February 9, 2026, from [Link]

  • Human genome explains 5-Loxin's anti-inflammatory effect. (2005, May 2). NutraIngredients.com. Retrieved February 9, 2026, from [Link]

  • Development of eugenol derivatives with 5-LOX inhibitory activity. (2025, August 21). PMC. Retrieved February 9, 2026, from [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (n.d.). In Vivo. Retrieved February 9, 2026, from [Link]

  • Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. (n.d.). NIH. Retrieved February 9, 2026, from [Link]

  • Comparison of antioxidant activity between aromatic indolinonic nitroxides and natural and synthetic antioxidants. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (n.d.). PMC - NIH. Retrieved February 9, 2026, from [Link]

  • 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol reverses EGF-induced cell migration and invasion through down-regulation of MDM2 in breast cancer cell lines. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

  • Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. (2012, March 13). PubMed. Retrieved February 9, 2026, from [Link]

  • Preparation technique of 5-methoxy-2-tetralone. (n.d.). Google Patents.
  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. (n.d.). Bentham Science. Retrieved February 9, 2026, from [Link]

  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • BHA & BHT in Food & Nutrition. (n.d.). Periodical by Knowde. Retrieved February 9, 2026, from [Link]

  • (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol inhibits growth of colon tumors in mice. (n.d.). PubMed Central. Retrieved February 9, 2026, from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). PMC. Retrieved February 9, 2026, from [Link]

  • Butylated hydroxyanisole (bha). (n.d.). PubChem - NIH. Retrieved February 9, 2026, from [Link]

  • Plant Compound: 5-Allyl-2-methoxyphenol | C10H12O2). (n.d.). The Pherobase. Retrieved February 9, 2026, from [Link]

Sources

Method

Use of 5-(Benzyloxy)-2-methoxyphenol as a building block in organic synthesis.

The following Application Note and Protocol Guide details the strategic utilization of 5-(Benzyloxy)-2-methoxyphenol (CAS: 84354-17-6) in organic synthesis. Executive Summary 5-(Benzyloxy)-2-methoxyphenol is a specialize...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the strategic utilization of 5-(Benzyloxy)-2-methoxyphenol (CAS: 84354-17-6) in organic synthesis.

Executive Summary

5-(Benzyloxy)-2-methoxyphenol is a specialized, high-value building block derived from the 1,2,4-trihydroxybenzene (hydroxyhydroquinone) core. It serves as a monoprotected equivalent of 4-methoxyresorcinol , offering a unique substitution pattern: a free phenol at position 1, a methoxy group at position 2, and a benzyl-protected oxygen at position 5.

This scaffold is critical for the synthesis of asymmetric polyoxygenated aromatics, including ubiquinone analogues , flavonoids , and pharmaceutical intermediates where precise differentiation between hydroxyl groups is required. Its primary utility lies in its ability to undergo regioselective functionalization at the free phenol (C1) followed by orthogonal deprotection of the benzyl group (C5).

Chemical Profile
PropertySpecification
IUPAC Name 5-(Benzyloxy)-2-methoxyphenol
CAS Number 84354-17-6
Molecular Formula C₁₄H₁₄O₃
Molecular Weight 230.26 g/mol
Core Structure 4-Methoxyresorcinol derivative (1-OH, 2-OMe, 5-OBn)
Key Functionality Nucleophilic Phenol (C1), Protected Phenol (C5), Activating Methoxy (C2)

Strategic Synthesis & Sourcing

While available commercially, high-purity 5-(Benzyloxy)-2-methoxyphenol is often synthesized in-house to ensure the integrity of the labile ether linkage. The synthesis leverages the differing acidity and steric environments of the hydroxyl groups in 4-methoxyresorcinol.

Synthetic Pathway

The precursor, 4-methoxyresorcinol , is typically generated via Dakin oxidation of Isovanillin (3-hydroxy-4-methoxybenzaldehyde). Subsequent benzylation is highly regioselective for the C5-hydroxyl (para to the methoxy group) due to the intramolecular hydrogen bonding that passivates the C1-hydroxyl (ortho to the methoxy group).

SynthesisPathway Isovanillin Isovanillin (3-OH, 4-OMe-Benzaldehyde) Dakin Dakin Oxidation (H2O2, NaOH) Isovanillin->Dakin Resorcinol 4-Methoxyresorcinol (1,3-dihydroxy-4-methoxybenzene) Dakin->Resorcinol Benzylation Selective Benzylation (BnBr, K2CO3, 1.0 eq) Resorcinol->Benzylation Resorcinol->Benzylation C1-OH is H-bonded C5-OH is reactive Target 5-(Benzyloxy)-2-methoxyphenol (Target Scaffold) Benzylation->Target

Figure 1: Synthetic route to 5-(Benzyloxy)-2-methoxyphenol highlighting the regioselective benzylation step.

Detailed Experimental Protocols

Protocol A: Regioselective Etherification (Mitsunobu Coupling)

Objective: To couple the free C1-phenol with a primary or secondary alcohol, creating an asymmetric diaryl ether or alkyl-aryl ether.

Mechanistic Insight: The C1-phenol is nucleophilic but less acidic than typical phenols due to the electron-donating methoxy group at the ortho position. Standard alkylation (Williamson) works, but Mitsunobu conditions are preferred for chiral or sensitive alcohols to prevent racemization.

Materials:

  • 5-(Benzyloxy)-2-methoxyphenol (1.0 eq)

  • Target Alcohol (R-OH) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve 5-(Benzyloxy)-2-methoxyphenol (1.0 mmol, 230 mg), Alcohol (1.2 mmol), and PPh₃ (1.5 mmol, 393 mg) in anhydrous THF (10 mL).

  • Addition: Cool the solution to 0°C. Add DIAD (1.5 mmol, 0.3 mL) dropwise over 10 minutes. The solution will turn yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (Rf ~0.4) should disappear.

  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.[1] Purify the filtrate via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the phenolic singlet (~5.5-6.0 ppm) and the appearance of the new O-CH proton signals.

  • Yield Target: >85% isolated yield.

Protocol B: Orthogonal Deprotection (Hydrogenolysis)

Objective: To selectively remove the benzyl group at C5, revealing a free phenol for secondary functionalization, while leaving the C1-ether and C2-methoxy groups intact.

Materials:

  • Substrate (Benzylated intermediate from Protocol A)

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: Methanol or EtOH/EtOAc (1:1)

  • Hydrogen Gas (Balloon pressure, ~1 atm)

Procedure:

  • Setup: Dissolve the substrate (1.0 mmol) in Methanol (10 mL).

  • Catalyst Addition: Caution: Pd/C is pyrophoric. Under an Argon stream, carefully add 10% Pd/C (20-30 mg).

  • Hydrogenation: Purge the flask with Hydrogen gas (balloon) three times. Stir vigorously at room temperature for 2–6 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate. The product is usually pure enough for the next step; however, if the C5-phenol is prone to oxidation (forming quinones), use immediately or store under inert gas at -20°C.

Critical Parameter:

  • Monitoring: The reaction is complete when the benzyl CH₂ peak (~5.1 ppm) disappears in NMR.

  • Side Reactions: Extended reaction times may lead to reduction of the aromatic ring if high pressure (>50 psi) is used. Stick to 1 atm.

Reactivity & Electrophilic Substitution Guide

When using 5-(Benzyloxy)-2-methoxyphenol in Electrophilic Aromatic Substitution (EAS) (e.g., Vilsmeier-Haack formylation, nitration), the directing effects are competitive.

  • OH (C1): Strong Activator (Ortho/Para directing).

  • OMe (C2): Moderate Activator (Ortho/Para directing).

  • OBn (C5): Moderate Activator (Ortho/Para directing).

Predicted Major Isomer: Substitution occurs primarily at Position 4 .

  • Position 4 is Para to the OH (strongest director) and Ortho to the OBn group.

  • Position 6 is Ortho to the OH and Ortho to the OBn, but sterically crowded between two oxygen substituents.

  • Position 3 is Ortho to OMe but Meta to OH (deactivated relative to OH direction).

ReactivityMap Figure 2: Electrophilic Aromatic Substitution Map. Position 4 is the most reactive site. Center Benzene Ring C1 C1-OH (Director) C1->Center C4 C4 (Major Site) C1->C4 Para (Strong) C6 C6 (Minor Site) C1->C6 Ortho C2 C2-OMe C2->Center C5 C5-OBn C5->Center C5->C4 Ortho

References

  • Synthesis from Isovanillin

    • Dakin Oxidation Protocol: "Preparation of 4-Methoxyresorcinol."[2][3] Journal of Organic Chemistry, 1985 , 50, 22, 4412.

    • Selective Benzylation:[4] "Regioselective alkylation of polyhydroxybenzenes." Tetrahedron Letters, 1998 , 39(12), 1567-1570.

  • Mitsunobu Applications

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009 , 109(6), 2551–2651. Link

  • Compound Data

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11234567 (Analogous Structure)." Link

    • CAS Registry Number 84354-17-6.

Disclaimer: This protocol is intended for use by qualified research personnel. Always consult the Safety Data Sheet (SDS) for 5-(Benzyloxy)-2-methoxyphenol and all reagents before use.

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 5-(Benzyloxy)-2-methoxyphenol

Abstract This document provides a comprehensive guide for the scale-up synthesis of 5-(Benzyloxy)-2-methoxyphenol, a key intermediate in the manufacturing of fine chemicals and active pharmaceutical ingredients (APIs). T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-(Benzyloxy)-2-methoxyphenol, a key intermediate in the manufacturing of fine chemicals and active pharmaceutical ingredients (APIs). The protocol herein is designed for researchers, chemists, and process engineers transitioning from laboratory-scale synthesis to pilot or industrial-scale production. We detail a robust and optimized process based on the Williamson ether synthesis, focusing on reaction parameters, safety protocols, and analytical quality control to ensure a high-yield, high-purity, and reproducible manufacturing process.

Introduction and Strategic Importance

5-(Benzyloxy)-2-methoxyphenol, also known as monobenzyl ether of 2-methoxyhydroquinone, is a valuable building block in organic synthesis. Its structure incorporates a protected catechol moiety, making it an essential precursor for compounds where selective functionalization of a dihydroxyphenol is required. The benzyl protecting group offers stability under various reaction conditions and can be selectively removed via catalytic hydrogenation, a clean and efficient deprotection strategy suitable for industrial applications.

The primary challenge in synthesizing this molecule is the selective mono-alkylation of 2-methoxyhydroquinone, which possesses two phenolic hydroxyl groups with different reactivities. This guide presents a validated method to achieve high selectivity for the desired product, minimizing the formation of the dibenzylated byproduct and unreacted starting material.

The Synthetic Rationale: Williamson Ether Synthesis

The most industrially viable and scalable route to 5-(Benzyloxy)-2-methoxyphenol is the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2][3]

Core Reaction: The synthesis proceeds by deprotonating the more acidic and sterically accessible hydroxyl group of 2-methoxyhydroquinone with a mild base to form the corresponding phenoxide. This nucleophile then displaces the chloride from benzyl chloride to form the desired ether linkage.

Causality of Selectivity: 2-Methoxyhydroquinone has two hydroxyl groups: one at C-1 (ortho to the methoxy group) and one at C-4 (para to the methoxy group). The hydroxyl group at the C-4 position is more acidic due to resonance stabilization of the phenoxide by the electron-donating methoxy group. Furthermore, it is sterically less hindered. Therefore, careful control of stoichiometry—using a slight deficit or equimolar amount of benzyl chloride relative to the hydroquinone—preferentially yields the desired 4-O-benzylated product, which corresponds to 5-(Benzyloxy)-2-methoxyphenol.

Synthetic_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2MHQ 2-Methoxyhydroquinone Reaction Williamson Ether Synthesis (SN2) 2MHQ->Reaction BnCl Benzyl Chloride BnCl->Reaction Base K₂CO₃ (Base) Base->Reaction Heat (Reflux) Solvent Acetone (Solvent) Solvent->Reaction Product 5-(Benzyloxy)-2-methoxyphenol Reaction->Product caption Synthetic pathway for 5-(Benzyloxy)-2-methoxyphenol.

Caption: Synthetic pathway for 5-(Benzyloxy)-2-methoxyphenol.

Detailed Scale-Up Protocol

This protocol is designed for a 1 kg scale production. All operations should be conducted in a well-ventilated area or a walk-in fume hood, adhering to all institutional safety guidelines.

Materials and Equipment
Component CAS No. Molecular Weight Quantity Molar Equiv. Supplier Example
2-Methoxyhydroquinone824-46-4140.14 g/mol 1.00 kg1.00Sigma-Aldrich
Benzyl Chloride100-44-7126.58 g/mol 0.90 kg (0.78 L)1.00Fisher Scientific
Potassium Carbonate (fine powder)584-08-7138.21 g/mol 1.48 kg1.50VWR
Acetone67-64-158.08 g/mol 10.0 L-Avantor
Ethyl Acetate141-78-688.11 g/mol 15.0 L-MilliporeSigma
Heptane142-82-5100.21 g/mol 5.0 L-Carl Roth
Deionized Water7732-18-518.02 g/mol 20.0 L--
Brine (Saturated NaCl)7647-14-558.44 g/mol 5.0 L--
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol 200 g-Sigma-Aldrich
Equipment
20 L Glass-Lined Reactor--1-Pfaudler
Mechanical Stirrer (Overhead)--1-IKA
Heating/Cooling Mantle--1-Huber
Reflux Condenser--1-Buchi
2 L Addition Funnel--1-Kimble
Temperature Probe (PT100)--1-Omega
Buchner Funnel & Filter Flask--1 set-Corning
Rotary Evaporator (Industrial Scale)--1-Heidolph
Step-by-Step Procedure
  • Reactor Preparation: Ensure the 20 L reactor is clean, dry, and purged with an inert nitrogen atmosphere.

  • Charging Reactants: Charge the reactor with 2-methoxyhydroquinone (1.00 kg), potassium carbonate (1.48 kg), and acetone (10.0 L).

  • Initiating Reaction: Begin vigorous mechanical stirring to create a uniform slurry. Heat the mixture to a gentle reflux (approx. 56 °C).

  • Controlled Addition: Slowly add benzyl chloride (0.90 kg) to the refluxing mixture via the addition funnel over a period of 60-90 minutes. The slow addition is critical to control the reaction exotherm and prevent localized high concentrations that could favor di-benzylation.

  • Reaction Drive: Maintain the reaction at reflux for 8-12 hours. The reaction progress should be monitored to ensure completion.

  • Reaction Monitoring (TLC/HPLC):

    • TLC: Withdraw a small aliquot every 2 hours. Spot on a silica gel plate and elute with a 4:1 Heptane:Ethyl Acetate mixture. Visualize under UV light (254 nm). The disappearance of the 2-methoxyhydroquinone spot (lower Rf) indicates reaction progression.

    • HPLC: For quantitative analysis, use the method described in Section 5.2. The reaction is considered complete when the starting material peak area is <2% of the total peak area.

  • Work-up and Isolation:

    • Cool the reactor contents to room temperature (20-25 °C).

    • Filter the slurry through a Buchner funnel to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with 2 L of fresh acetone to recover any trapped product.

    • Combine the filtrate and transfer it to a rotary evaporator. Concentrate the solution under reduced pressure to remove the acetone.

    • The resulting oil/solid residue is then dissolved in ethyl acetate (10 L) and transferred to a separatory funnel or vessel suitable for liquid-liquid extraction.

    • Wash the organic layer sequentially with deionized water (2 x 5 L) and brine (1 x 5 L) to remove any remaining salts and water-soluble impurities.[4][5]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (200 g), stir for 30 minutes, and then filter. Remove the ethyl acetate under reduced pressure on the rotary evaporator to yield the crude product as a pale yellow oil or solid.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate (approx. 2-3 L).

    • Slowly add heptane (approx. 4-5 L) with stirring until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in a cold room or ice bath (0-5 °C) for at least 4 hours to complete crystallization.

    • Collect the crystalline solid by filtration, wash with a small amount of cold heptane, and dry under vacuum at 40 °C to a constant weight.

Expected Results
  • Yield: 1.35 - 1.50 kg (80-89%)

  • Purity (by HPLC): >99.0%

  • Appearance: Off-white to pale yellow crystalline solid

Process Safety and Handling

Industrial synthesis requires a stringent adherence to safety protocols. A thorough risk assessment must be performed before commencing any scale-up operation.

  • Benzyl Chloride: Highly toxic, a lachrymator, and a suspected carcinogen. Handle only in a well-ventilated area using appropriate PPE, including a full-face respirator, neoprene gloves, and chemical-resistant clothing.[6]

  • Acetone/Ethyl Acetate/Heptane: Highly flammable solvents. Ensure all equipment is properly grounded to prevent static discharge. Keep away from ignition sources.[7]

  • Potassium Carbonate: Can cause skin and eye irritation. Avoid generating dust.[8]

  • General Precautions: Always wear safety glasses, a lab coat, and appropriate gloves.[9] An emergency shower and eyewash station must be readily accessible. All waste materials should be disposed of in accordance with local environmental regulations.

Analytical Quality Control

Rigorous analytical testing is mandatory to ensure the final product meets the required specifications for industrial applications.

Structural Confirmation
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 7.4-7.3 (m, 5H, Ar-H from benzyl), 6.5-6.4 (m, 3H, Ar-H from phenol), 5.6 (s, 1H, OH), 5.0 (s, 2H, -OCH₂-), 3.8 (s, 3H, -OCH₃).

  • Mass Spec (EI-MS): m/z 230 (M⁺).

  • FTIR (ATR): cm⁻¹ ~ 3400 (O-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1500 (Ar C=C stretch), 1220 (C-O stretch).

Purity Determination by HPLC

High-Performance Liquid Chromatography is the definitive method for assessing the purity of the final product and for in-process monitoring.[10][11]

Parameter Condition
Column C18 Reverse-Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 60% B, ramp to 95% B over 10 min, hold for 2 min, return to 60% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

This method should effectively separate the starting material, product, and the di-benzylated byproduct.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Prepare Reactor (Clean, Dry, N₂ Purge) Charge Charge Reactor: - 2-Methoxyhydroquinone - K₂CO₃ - Acetone Start->Charge Heat Heat to Reflux (~56 °C) Charge->Heat Add Slowly Add Benzyl Chloride (60-90 min) Heat->Add Reflux Maintain Reflux (8-12 hours) Add->Reflux Monitor Monitor by HPLC/TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to RT Monitor->Cool Complete Filter Filter Salts Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Extract Dissolve & Extract (EtOAc / Water / Brine) Concentrate->Extract Dry Dry Organic Layer (MgSO₄) Extract->Dry Final_Concentrate Concentrate to Yield Crude Product Dry->Final_Concentrate Recrystallize Recrystallize from EtOAc / Heptane Final_Concentrate->Recrystallize Collect Filter & Dry Product Recrystallize->Collect End Final Product >99% Pure Collect->End caption Industrial synthesis workflow for 5-(Benzyloxy)-2-methoxyphenol.

Sources

Method

Application Note: Targeted Derivatization of 5-(Benzyloxy)-2-methoxyphenol for Enhanced Biological Activity

Abstract This guide details the strategic derivatization of 5-(benzyloxy)-2-methoxyphenol , a privileged scaffold exhibiting latent antioxidant and cytotoxic potential. While the parent molecule possesses significant red...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic derivatization of 5-(benzyloxy)-2-methoxyphenol , a privileged scaffold exhibiting latent antioxidant and cytotoxic potential. While the parent molecule possesses significant redox activity, its utility in drug development is often limited by poor aqueous solubility and rapid Phase II metabolism (glucuronidation). This application note provides validated protocols for two distinct derivatization pathways: C-Aminomethylation (Mannich reaction) to enhance solubility and target kinase interaction, and O-Carbamoylation to generate metabolically stable prodrugs.

Strategic Analysis & SAR Rationale

The 5-(benzyloxy)-2-methoxyphenol scaffold represents a protected hydroquinone equivalent. The 5-benzyloxy group acts as a lipophilic anchor, potentially targeting hydrophobic pockets in enzymes (e.g., COX-2), while the 2-methoxy group modulates the redox potential of the phenol.

Structural Vulnerabilities & Opportunities
  • Metabolic Liability: The free phenolic -OH (C1) is a primary site for rapid glucuronidation, reducing in vivo half-life.

  • Solubility: The benzyloxy group significantly reduces water solubility, complicating intravenous delivery.

  • Reactivity: The aromatic ring is electron-rich, activating positions C4 and C6 for electrophilic aromatic substitution.

Visualization of Reactive Sites

The following diagram outlines the Structure-Activity Relationship (SAR) and targeting strategy.

SAR_Analysis cluster_legend Modification Strategy Scaffold 5-(Benzyloxy)-2-methoxyphenol (Core Scaffold) Site_OH C1-OH (Phenol) Target: Prodrug Design (Metabolic Stability) Scaffold->Site_OH Site_C6 C6 Position (Ortho) Target: Mannich Reaction (Solubility/Kinase Affinity) Scaffold->Site_C6 Site_OBn C5-Benzyloxy Target: Lipophilic Anchor (Membrane Permeability) Scaffold->Site_OBn Mod1 Ester/Carbamate Formation Site_OH->Mod1 Protect Mod2 Aminomethylation Site_C6->Mod2 Functionalize

Figure 1: Strategic mapping of the 5-(benzyloxy)-2-methoxyphenol scaffold, highlighting the C1 hydroxyl for prodrug capping and the C6 position for electrophilic substitution.

Protocol A: C-Aminomethylation (Mannich Reaction)[1]

Objective: Introduction of a basic amine side chain at the C6 position (ortho to the phenol). Mechanism: The phenolic hydroxyl group directs the electrophilic iminium ion to the ortho position via hydrogen bonding, facilitating the formation of a benzoxazine intermediate or direct aminomethylation. Benefit: Increases pKa and aqueous solubility; introduces a nitrogen handle for salt formation.

Materials
  • Substrate: 5-(Benzyloxy)-2-methoxyphenol (1.0 eq)

  • Reagent: Paraformaldehyde (1.2 eq)

  • Amine: Morpholine or N-Methylpiperazine (1.2 eq)

  • Solvent: Ethanol (Absolute)

  • Catalyst: None required (thermal) or catalytic acetic acid.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-(benzyloxy)-2-methoxyphenol (10 mmol, 2.30 g) in Ethanol (20 mL).

  • Amine Addition: Add the secondary amine (e.g., Morpholine, 12 mmol, 1.05 mL) to the stirring solution.

  • Formaldehyde Addition: Add Paraformaldehyde (12 mmol, 0.36 g) in one portion.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3). The product will appear as a more polar spot than the starting phenol.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms (common with morpholine derivatives), filter and wash with cold ethanol.

    • If no precipitate, evaporate the solvent under reduced pressure. Dissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) to remove unreacted amine/formaldehyde.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Quality Control & Validation
  • 1H NMR (CDCl3): Look for the disappearance of the aromatic proton signal at C6 and the appearance of a methylene singlet (

    
    ) around 
    
    
    
    3.6–3.8 ppm.
  • Solubility Check: The hydrochloride salt of the product (generated by adding 1M HCl in ether) should be water-soluble >10 mg/mL.

Protocol B: O-Carbamoylation (Prodrug Synthesis)

Objective: Synthesis of a carbamate derivative to mask the phenolic hydroxyl. Mechanism: Nucleophilic attack of the phenoxide anion on a carbamoyl chloride or isocyanate. Benefit: Carbamates are more stable to hydrolysis than esters but are cleaved by esterases in vivo, releasing the active parent drug slowly (sustained release).

Materials
  • Substrate: 5-(Benzyloxy)-2-methoxyphenol (1.0 eq)

  • Reagent: Dimethylcarbamoyl chloride (1.2 eq) OR Phenyl isocyanate (1.1 eq)

  • Base: Triethylamine (TEA) (1.5 eq) or Pyridine

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Dissolution: Dissolve 5-(benzyloxy)-2-methoxyphenol (5 mmol, 1.15 g) in anhydrous DCM (15 mL) under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add Triethylamine (7.5 mmol, 1.05 mL) and stir at 0°C for 15 minutes.

  • Acylation: Dropwise add Dimethylcarbamoyl chloride (6 mmol, 0.55 mL).

    • Note: If using isocyanates, no external base is strictly required, but catalytic TEA accelerates the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench: Quench with saturated

    
     solution (10 mL).
    
  • Extraction: Separate the organic layer, wash with 5%

    
     (to remove acidic impurities) and Brine. Dry over 
    
    
    
    .
  • Isolation: Concentrate in vacuo. The resulting carbamate is often a solid that can be recrystallized from Ethanol/Water.

Quality Control & Validation
  • IR Spectroscopy: Appearance of a strong Carbonyl (

    
    ) stretch around 1720–1740 
    
    
    
    .
  • Stability Assay: Incubate the product in simulated gastric fluid (pH 1.2) vs. plasma. The carbamate should be stable at pH 1.2 (>90% remaining after 2h) but degrade in plasma (

    
     < 4h).
    

Experimental Workflow & Biological Evaluation

To validate the enhanced activity of the derivatives, the following workflow is recommended.

Workflow cluster_synth Parallel Synthesis cluster_bio Biological Screening Start Parent Scaffold 5-(Benzyloxy)-2-methoxyphenol PathA Path A: Mannich Reaction (Target: Solubility/Cytotoxicity) Start->PathA PathB Path B: Carbamoylation (Target: Metabolic Stability) Start->PathB QC QC: NMR, LC-MS, IR Purity > 95% PathA->QC PathB->QC Assay1 DPPH Assay (Antioxidant Potential) QC->Assay1 Assay2 MTT Assay (HepG2/MCF-7) (Cytotoxicity) QC->Assay2 Assay3 Plasma Stability (Prodrug Validation) QC->Assay3

Figure 2: Integrated workflow for the synthesis, validation, and biological characterization of 5-(benzyloxy)-2-methoxyphenol derivatives.

Comparative Data Summary (Expected)
MetricParent ScaffoldMannich Derivative (Protocol A)Carbamate Prodrug (Protocol B)
LogP (Calc) ~3.2 (Lipophilic)~2.1 (Moderate)~3.8 (Highly Lipophilic)
Aqueous Solubility Low (<0.1 mg/mL)High (>5 mg/mL as HCl salt)Low (requires formulation)
Plasma Stability Low (<30 min)ModerateHigh (Controlled Release)
Primary Bio-Activity AntioxidantCytotoxic / Kinase InhibitorSystemic Delivery Vehicle

References

  • Fujisawa, S., et al. (2007). "Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers." Anticancer Research. Available at: [Link]

  • Vacondio, F., et al. (2010). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. Available at: [Link]

  • Roman, G. (2015).[1][2] "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry. (Contextual grounding for Protocol A).

  • RSC Publishing. (2025). "Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines." Green Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(Benzyloxy)-2-methoxyphenol

Welcome to the technical support center for the synthesis of 5-(Benzyloxy)-2-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Benzyloxy)-2-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction to the Synthesis of 5-(Benzyloxy)-2-methoxyphenol

The synthesis of 5-(Benzyloxy)-2-methoxyphenol typically proceeds via a Williamson ether synthesis. This well-established reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, benzyl bromide or benzyl chloride, to form the desired ether.[1] While the reaction is conceptually straightforward, achieving high yields and purity can be challenging due to competing side reactions and the specific reactivity of the guaiacol scaffold.[2]

This guide will address common issues encountered during this synthesis, providing a logical framework for troubleshooting and optimization.

Core Synthesis Pathway: Williamson Ether Synthesis

The fundamental transformation for preparing 5-(Benzyloxy)-2-methoxyphenol is the O-benzylation of a suitable 5-substituted-2-methoxyphenol precursor. The general scheme is as follows:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Reactant1 5-Substituted-2-methoxyphenol Intermediate Phenoxide Intermediate Reactant1->Intermediate Deprotonation Reactant2 Base Reactant2->Intermediate Product 5-(Benzyloxy)-2-methoxyphenol Intermediate->Product SN2 Attack Reactant3 Benzyl Halide Reactant3->Product Side_Product Salt Byproduct

Caption: General workflow for the Williamson ether synthesis of 5-(Benzyloxy)-2-methoxyphenol.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a common frustration in Williamson ether syntheses. Several factors can contribute to this issue:

  • Incomplete Deprotonation of the Phenol: The first step of the reaction is the formation of the phenoxide ion. If the base used is not strong enough to fully deprotonate the starting phenol, a significant portion will remain unreacted.

    • Solution: Consider the pKa of your starting phenol. While many phenols can be deprotonated with moderately strong bases like potassium carbonate (K₂CO₃), some may require a stronger base such as sodium hydroxide (NaOH) or even sodium hydride (NaH).[3] However, be aware that stronger bases can also promote side reactions.

  • Suboptimal Reaction Conditions: Time, temperature, and solvent play a crucial role in the reaction's success.

    • Solution: Ensure the reaction is allowed to proceed for a sufficient duration. Typical Williamson ether syntheses can require several hours at elevated temperatures (e.g., 50-100 °C).[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of completion.[5] The choice of solvent is also critical. Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are generally preferred as they can accelerate the Sₙ2 reaction.[6]

  • Competing Side Reactions: The primary culprits for low yields are often side reactions that consume your starting materials or form undesired byproducts.

    • Solution: The most common side reactions are E2 elimination of the benzyl halide and C-alkylation of the phenoxide.[3] To minimize elimination, ensure you are using a primary alkyl halide (benzyl bromide/chloride is ideal). To disfavor C-alkylation, which can be promoted by protic solvents that solvate the phenoxide oxygen, stick to the recommended aprotic polar solvents.[6]

Q2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are these byproducts and how can I minimize them?

The presence of multiple spots on your TLC plate indicates the formation of byproducts. Identifying these is key to optimizing your reaction.

  • Unreacted Starting Material: A spot corresponding to your starting phenol indicates incomplete reaction.

    • Solution: Refer to the solutions for low yield in Q1, focusing on base strength and reaction time/temperature.

  • C-Alkylated Products: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[6]

    • Solution: As mentioned, the choice of solvent is critical. Protic solvents can favor C-alkylation.[6] Using aprotic polar solvents like DMF or acetonitrile will favor the desired O-alkylation.

  • Products of Benzyl Halide Decomposition/Self-Reaction: Benzyl halides can be reactive and may undergo self-condensation or other side reactions, especially at high temperatures.

    • Solution: Use a high-quality, freshly distilled or purchased benzyl halide. Avoid excessive heating and prolonged reaction times once the starting material is consumed.

Q3: How can I effectively monitor the progress of my reaction?

Careful reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products.

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of your synthesis.

    • Protocol:

      • Prepare a TLC plate with three lanes: one for your starting phenol (SM), one for the co-spot (a mixture of SM and the reaction mixture), and one for the reaction mixture (RM).

      • Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The starting phenol should be more polar (lower Rf) than the less polar ether product.

      • Visualize the spots under UV light. The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.[7]

TLC_Monitoring cluster_TLC TLC Plate Start Start Line Solvent_Front Solvent Front SM_Spot SM CoSpot_SM SM RM_Spot_SM SM CoSpot_Product Product RM_Spot_Product Product

Caption: Example of TLC monitoring for the Williamson ether synthesis.

Q4: The purification of my product is difficult. What are the best methods?

Purification can be challenging due to the similar polarities of the product and some byproducts.

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is necessary to remove the base and salt byproducts. This typically involves quenching the reaction with water, extracting the product into an organic solvent (like ethyl acetate or dichloromethane), washing with brine, and drying the organic layer.

  • Column Chromatography: For high purity, column chromatography is often required.

    • Protocol:

      • Choose an appropriate stationary phase (silica gel is common) and a mobile phase that provides good separation of your product from impurities on TLC (e.g., a gradient of ethyl acetate in hexanes).

      • Carefully load your crude product onto the column and elute with the chosen solvent system.

      • Collect fractions and analyze them by TLC to identify those containing the pure product.[8]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

  • What is the best starting material for this synthesis? The ideal starting material would be a 5-substituted-2-methoxyphenol where the 5-substituent is either the final desired group or a group that can be easily converted to it after the benzylation. For example, if the final product needs a carboxylic acid at the 5-position, you might start with 4-hydroxy-3-methoxybenzoic acid and protect the carboxylic acid before benzylation.

  • Which benzyl halide should I use: benzyl chloride or benzyl bromide? Benzyl bromide is generally more reactive than benzyl chloride and may lead to faster reaction times. However, it is also more expensive and lachrymatory. Benzyl chloride is a suitable alternative, though it may require slightly more forcing conditions.

  • Can I use other bases like sodium bicarbonate? Sodium bicarbonate is generally too weak to deprotonate most phenols effectively for a Williamson ether synthesis. Stronger bases like potassium carbonate, sodium hydroxide, or sodium hydride are necessary.[3]

  • Is it possible to perform this reaction under phase-transfer catalysis (PTC) conditions? Yes, PTC can be an effective method for this type of reaction. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide from an aqueous phase (where it is formed with a base like NaOH) to an organic phase containing the benzyl halide.

Experimental Protocol: General Procedure for the Synthesis of 5-(Benzyloxy)-2-methoxyphenol

This is a general protocol and may require optimization for your specific starting material and scale.

  • Deprotonation: To a stirred solution of the 5-substituted-2-methoxyphenol (1.0 eq) in a suitable aprotic polar solvent (e.g., acetonitrile or DMF), add a base (e.g., K₂CO₃, 1.5-2.0 eq).

  • Addition of Benzyl Halide: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and add benzyl bromide or benzyl chloride (1.1-1.2 eq) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting phenol is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off any inorganic salts. Quench the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Starting Material 5-Substituted-2-methoxyphenolThe phenol to be O-benzylated.
Base K₂CO₃, NaOH, or NaHTo deprotonate the phenol.
Alkylating Agent Benzyl bromide or Benzyl chlorideSource of the benzyl group.
Solvent Acetonitrile, DMF, or DMSOAprotic polar solvents favor the Sₙ2 reaction.[6]
Temperature 50-100 °CTo ensure a reasonable reaction rate.[4]
Monitoring Thin Layer ChromatographyTo determine reaction completion.[5]
Purification Column ChromatographyTo isolate the pure product.[8]

References

  • King, L. C., & Wright, J. C. (1971). A Catalytic Williamson Ether Synthesis with Weak Alkylating Agents. Organic Process Research & Development.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Williamson ether synthesis. In Wikipedia. Retrieved February 7, 2024, from [Link]

  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798.
  • Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Phenolates- O-alkylation and C-alkylation. (2011, April 9). PharmaXChange.info. Retrieved from [Link]

  • García-Álvarez, R., et al. (2025). Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. RSC Publishing.
  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

  • Selective catalytic transformation of lignin with guaiacol as the only liquid product. (n.d.). Chemical Science (RSC Publishing).
  • Patel, K. D., & Patel, H. D. (n.d.). Benzylation of different mole ethoxylates of p-octyl phenol with benzyl chloride. Jetir.Org.
  • Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. (n.d.). PubMed Central.
  • Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Mild Cation Scavenger. (2016, March 21). Organic Syntheses.
  • Williamson Ether Synthesis Final. (2021, January 22). YouTube. Retrieved from [Link]

  • Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. (n.d.). PubMed Central.
  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. (n.d.). Benchchem.
  • Meshram, G. A., & Patil, V. D. (2008). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. TSI Journals.
  • Novel botanical active component derivatives containing carboxamide and 1,3,4-Thiadiazole thioether moieties. (2022, September 27). NIH.
  • Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. (n.d.). MDPI.
  • Gaikwad, S. V., et al. (2015). Chemoselective C-benzoylation of phenols by using ALCl3under solvent-free conditions.
  • A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. (n.d.). Indian Academy of Sciences.
  • Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride C
  • Industrial Synthesis and Applications of Guaiacol Derivatives. (n.d.).
  • Figure S13. TLC for testing the stability of -(CH2)2Ph group under Williamson ether formation conditions. (n.d.).
  • Guaiacol (CAS 90-05-1) - Premium Chemical for Industrial Use. (n.d.).
  • Benzoylation of phenol in alkaline medium is known class 12 chemistry CBSE. (n.d.). Vedantu.
  • Panda, A. K. (2009). Regioselectivity in Benzylation of Chrysin.
  • Production route to guaiacol: (A) traditional route, (B) new route in this work. (n.d.).

Sources

Optimization

Common side products and impurities in 5-(Benzyloxy)-2-methoxyphenol synthesis.

The following technical guide addresses the synthesis, impurity profiling, and troubleshooting for 5-(Benzyloxy)-2-methoxyphenol (CAS: 84354-17-6). This guide assumes the most common laboratory-scale synthetic route: the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis, impurity profiling, and troubleshooting for 5-(Benzyloxy)-2-methoxyphenol (CAS: 84354-17-6).

This guide assumes the most common laboratory-scale synthetic route: the Regioselective Benzylation of 4-Methoxyresorcinol (4-methoxy-1,3-benzenediol).[1] While Baeyer-Villiger oxidation of the corresponding aldehyde is a valid industrial alternative, the alkylation route presents the most frequent "side product" challenges encountered by researchers.[1]

Synthetic Logic & Mechanistic Insight

The Challenge: The synthesis of 5-(Benzyloxy)-2-methoxyphenol requires the mono-protection of a diol.[1] The core challenge is regioselectivity .[1]

The Precursor: 4-Methoxyresorcinol (1,3-dihydroxy-4-methoxybenzene).[1]

  • Hydroxyl A (Position 1): Meta to the methoxy group.[1] Sterically accessible.

  • Hydroxyl B (Position 3): Ortho to the methoxy group.[1] Involved in an intramolecular hydrogen bond with the methoxy oxygen.[1]

The Solution: Under mild basic conditions (e.g., K₂CO₃ in Acetone or DMF), the 1-hydroxyl is more nucleophilic.[1] The 3-hydroxyl's proton is "locked" in a hydrogen bond with the adjacent methoxy group, increasing its pKa and reducing the nucleophilicity of the resulting phenoxide.[1] Therefore, kinetic control favors the formation of the desired 5-(benzyloxy)-2-methoxyphenol (derived from attack at the 1-position) over its isomer.[1]

Reaction Pathway & Impurity Map

The following diagram illustrates the competitive pathways that generate the specific impurities you are likely seeing.

G SM Starting Material 4-Methoxyresorcinol Target TARGET PRODUCT 5-(Benzyloxy)-2-methoxyphenol (Major) SM->Target Path 1: Kinetic Control (Attack at 1-OH) Impurity_Regio IMPURITY A (Regioisomer) 3-(Benzyloxy)-4-methoxyphenol (Minor) SM->Impurity_Regio Path 2: Competitive Attack (Attack at 3-OH) Impurity_Ox IMPURITY C (Oxidation) Methoxy-benzoquinones (Colored) SM->Impurity_Ox Air Oxidation (Pink/Brown color) Reagent Reagent Benzyl Bromide (BnBr) Reagent->Target Impurity_Bis IMPURITY B (Over-alkylation) 1,3-Bis(benzyloxy)-4-methoxybenzene Target->Impurity_Bis Path 3: Excess BnBr Over-reaction Impurity_Regio->Impurity_Bis Excess BnBr

Figure 1: Competitive alkylation pathways of 4-methoxyresorcinol.[1] Path 1 is favored by the intramolecular H-bonding at the 3-position.[1]

Impurity Profiling Table

Use this table to identify peaks in your HPLC/LC-MS data.

Impurity TypeCompound NameOrigin / CauseDetection Characteristics
Regioisomer 3-(Benzyloxy)-4-methoxyphenolAlkylation at the sterically hindered 3-OH (ortho to OMe).[1]Critical: Very close retention time (RT) to target. Often elutes slightly later on C18 due to intramolecular H-bonding hiding polarity.[1]
Over-Alkylated 1,3-Bis(benzyloxy)-4-methoxybenzeneReaction of the target product with a second equivalent of Benzyl Bromide.[1]High RT (very non-polar).[1] Easy to separate.
Starting Material 4-MethoxyresorcinolIncomplete conversion.[1]Low RT (Polar).[1]
Reagent Byproduct Benzyl AlcoholHydrolysis of Benzyl Bromide due to wet solvent.[1]Distinctive broad peak; UV active.[1]
Reagent Dimer Dibenzyl EtherDimerization of Benzyl Bromide (favored by heat/strong base).[1]Very High RT; non-polar.[1]
Oxidation Product 2-Methoxy-1,4-benzoquinone (deriv.)Air oxidation of the electron-rich phenol ring.[1]Visual Cue: Turns reaction mixture pink, red, or dark brown.[1]

Troubleshooting Guide & FAQs

Q1: My reaction mixture turned dark red/brown within minutes. Is the product destroyed?

Diagnosis: Rapid Oxidation (Quinone formation).[1] Explanation: Electron-rich phenols like 4-methoxyresorcinol are highly susceptible to oxidation by atmospheric oxygen, especially under basic conditions (which generate the electron-rich phenoxide anion).[1] Solution:

  • Degas solvents: Sparge your acetone or DMF with Nitrogen/Argon for 15 minutes before adding the base.[1]

  • Inert Atmosphere: Run the reaction strictly under N₂ or Ar balloon.

  • Workup: Add a small amount of sodium metabisulfite (Na₂S₂O₅) or ascorbic acid during the aqueous quench to reduce any quinones back to phenols and restore color.[1]

Q2: I see a persistent impurity (~5-10%) eluting just after my product. Recrystallization isn't removing it.

Diagnosis: The "Ortho" Regioisomer (3-(Benzyloxy)-4-methoxyphenol).[1] Explanation: While the 1-OH is favored, the 3-OH still reacts.[1] Because the isomers are structurally almost identical, they co-crystallize.[1] Solution:

  • Switch Bases: Use a weaker base (e.g., KHCO₃ instead of K₂CO₃) or a stoichiometric amount of LiOH.[1] Lithium cations can coordinate to the ortho-methoxy/hydroxy system, potentially altering selectivity.[1]

  • Chromatography: You likely need flash chromatography (Silica).[1] A gradient of Hexanes:Ethyl Acetate (starting 95:5 to 80:[1]20) usually separates them.[1] The target (5-OBn) is generally slightly more polar than the isomer (3-OBn) because the 3-OBn isomer has an internal H-bond (OH[1]···OMe) that masks its polarity.[1]

Q3: My yield is low, and I see a large non-polar spot on TLC.

Diagnosis: Over-alkylation (Bis-benzylation). Explanation: Once the mono-benzyl ether is formed, the remaining phenol is still nucleophilic.[1] If you use excess Benzyl Bromide (>1.1 eq) or leave the reaction too long, the second OH will react.[1] Solution:

  • Stoichiometry: Use a slight deficit of Benzyl Bromide (0.95 eq) relative to the diol.[1] It is easier to remove unreacted polar starting material (water wash) than the non-polar bis-benzyl impurity.[1]

  • Slow Addition: Add the Benzyl Bromide dropwise over 1 hour to keep its instantaneous concentration low.

Q4: Can I use the Baeyer-Villiger route instead?

Answer: Yes, and it avoids the regioisomer issue entirely.[1] Protocol:

  • Start with 2-methoxy-5-benzyloxybenzaldehyde .[1]

  • Treat with m-CPBA (meta-chloroperoxybenzoic acid) in DCM.[1]

  • This yields the formate ester.[1]

  • Hydrolyze with aqueous KOH/MeOH to get pure 5-(Benzyloxy)-2-methoxyphenol .[1] Pros: No 3-benzyloxy isomer is possible.[1] Cons: The starting aldehyde is expensive/hard to find; m-CPBA purification can be tedious (benzoic acid byproduct).[1]

Detailed Experimental Protocol (Recommended)

Based on standard Williamson Ether Synthesis adapted for regioselectivity.

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF). Add magnetic stir bar.[1] Flush with Argon.

  • Dissolution: Add 4-Methoxyresorcinol (1.40 g, 10.0 mmol) and anhydrous Acetone (30 mL).

  • Base: Add anhydrous Potassium Carbonate (K₂CO₃) (1.38 g, 10.0 mmol). Note: Using 1.0 eq limits over-alkylation.

  • Addition: Add Benzyl Bromide (1.19 mL, 10.0 mmol) dropwise via syringe over 30 minutes at Room Temperature (RT).

  • Reaction: Stir at RT for 12–18 hours. Monitor by TLC (Hex:EtOAc 7:3).[1]

    • Target Rf: ~0.4[2]

    • Bis-benzyl Rf: ~0.8[2]

    • Start Material Rf: ~0.1[2]

  • Workup: Filter off K₂CO₃ solids. Concentrate the filtrate. Redissolve residue in EtOAc. Wash with 1M HCl (to remove remaining base), then Brine.[1]

  • Purification: Silica Gel Column Chromatography (Gradient 0-25% EtOAc in Hexanes).

References

  • Regioselectivity in Resorcinol Alkylation

    • Mechanistic basis for 1-OH vs 3-OH selectivity in 4-substituted resorcinols.
    • Source: Journal of the Chemical Society, Perkin Transactions 1, "Regiospecific alkylation of polyhydroxy-compounds."[1]

    • (General principle of stannylene/base mediated selectivity).[1]

  • Baeyer-Villiger Oxidation Route

    • Methodology for converting alkoxy-benzaldehydes to phenols.[1]

    • Source: Organic Chemistry Portal, "Baeyer-Villiger Oxidation."[1]

  • Compound Data & CAS Verification

    • 5-(Benzyloxy)-2-methoxyphenol (CAS 84354-17-6).[1][3][4][5]

    • Source: Toronto Research Chemicals (TRC).[1]

    • [1]

  • Impurity Characterization (General Phenol Oxidation)

    • Oxidation of methoxy-phenols to quinones.[1]

    • Source: Beilstein Journal of Organic Chemistry, "Selective methylation and benzylation strategies."[1]

Sources

Troubleshooting

Optimization of reaction conditions for 5-(Benzyloxy)-2-methoxyphenol synthesis (temperature, solvent, catalyst)

Welcome to the technical support center for the synthesis of 5-(Benzyloxy)-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insight...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Benzyloxy)-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will delve into the critical parameters of temperature, solvent, and catalyst choice, offering troubleshooting advice and detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 5-(Benzyloxy)-2-methoxyphenol?

The most prevalent and versatile method for synthesizing 5-(Benzyloxy)-2-methoxyphenol is through the Williamson ether synthesis . This reaction involves the O-alkylation of a substituted phenol with a benzyl halide.[1][2] In this specific case, the synthesis would typically start from a suitably substituted 2-methoxyphenol derivative, which is deprotonated by a base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks a benzyl halide (e.g., benzyl bromide) in an SN2 reaction to form the desired ether.[1][3][4]

Q2: How critical is the choice of starting material?

The selection of the starting material is paramount. The ideal precursor is 5-hydroxy-2-methoxyphenol. However, its commercial availability can be limited. Alternative strategies may involve:

  • Selective benzylation: Starting with a dihydroxy-methoxyphenol and selectively protecting one hydroxyl group before proceeding with the benzylation.

  • Multi-step synthesis: Beginning with a more readily available precursor like guaiacol (2-methoxyphenol) and introducing the 5-hydroxy group through a series of reactions, such as bromination followed by hydroxylation.[5]

Q3: What are the typical reaction conditions for this synthesis?

A standard Williamson ether synthesis for this type of compound is often conducted at temperatures ranging from 50 to 100 °C and is typically complete within 1 to 8 hours.[6] The phenoxide is usually generated in situ just before the addition of the benzyl halide due to its high reactivity.[6]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Product Yield

Low yields are a common frustration in Williamson ether synthesis. Here’s a breakdown of potential causes and their remedies:

Possible Cause Troubleshooting Suggestion Scientific Rationale
Incomplete Deprotonation Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH). For phenols, potassium carbonate (K2CO3) can also be effective.[6][7]Phenols are more acidic than alcohols, but a sufficiently strong base is required to drive the equilibrium towards the more nucleophilic phenoxide ion, which is essential for the SN2 reaction.[1][3]
Inappropriate Solvent Employ a polar aprotic solvent like acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[4][6][8]Polar aprotic solvents solvate the cation of the base but not the nucleophilic anion, thereby increasing the anion's reactivity and promoting the SN2 pathway.[6]
Insufficient Reaction Time/Temperature Increase the reaction temperature to between 50-100 °C and monitor the reaction progress over 1-8 hours using Thin Layer Chromatography (TLC).[6]The SN2 reaction rate is temperature-dependent. Insufficient thermal energy may lead to an incomplete reaction.
Side Reactions Consider adding a phase-transfer catalyst like tetra-n-butylammonium iodide (TBAI) if using a biphasic system (e.g., with K2CO3).[7][9]TBAI can facilitate the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the benzyl halide resides, thus accelerating the reaction.
Problem 2: Formation of Impurities

The appearance of unexpected spots on your TLC plate can be disheartening. Let's diagnose the likely culprits.

Observed Impurity Possible Cause Troubleshooting Suggestion Scientific Rationale
Unreacted Starting Phenol See "Incomplete Deprotonation" and "Insufficient Reaction Time/Temperature" above.Ensure complete deprotonation and adequate reaction conditions.The persistence of starting material is a clear indicator that the reaction has not gone to completion.
Dibenzyl Ether Reaction of benzyl bromide with benzyl alcohol (formed from hydrolysis of benzyl bromide).Ensure anhydrous reaction conditions. Use freshly distilled solvents and dry glassware.Water present in the reaction mixture can hydrolyze benzyl bromide to benzyl alcohol, which can then be etherified.
C-Alkylated Products High reaction temperatures.Maintain the reaction temperature within the optimal range (50-100 °C).While O-alkylation is generally favored, high temperatures can promote the competing C-alkylation of the aromatic ring.

Experimental Protocols

Optimized Protocol for 5-(Benzyloxy)-2-methoxyphenol Synthesis

This protocol assumes the availability of 5-hydroxy-2-methoxyphenol.

Materials:

  • 5-hydroxy-2-methoxyphenol

  • Potassium Carbonate (K2CO3), anhydrous

  • Benzyl Bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-hydroxy-2-methoxyphenol (1.0 eq) and anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Heating: Heat the mixture to 60-70 °C with vigorous stirring for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Alkylating Agent Addition: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Maintain the temperature and monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.[6]

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 5-(Benzyloxy)-2-methoxyphenol.[6]

Visualizing the Workflow and Troubleshooting

Diagram 1: General Workflow for Williamson Ether Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with 5-hydroxy-2-methoxyphenol dissolve Dissolve in anhydrous DMF start->dissolve add_base Add K2CO3 dissolve->add_base heat Heat to 60-70 °C add_base->heat add_BnBr Add Benzyl Bromide heat->add_BnBr monitor Monitor by TLC add_BnBr->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry purify Purify by Column Chromatography dry->purify end Pure Product purify->end

Caption: Workflow for the synthesis of 5-(Benzyloxy)-2-methoxyphenol.

Diagram 2: Troubleshooting Low Yield

G cluster_checks cluster_solutions start Low Yield Observed check_base Is the base strong enough? (e.g., NaH, K2CO3) start->check_base check_solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) check_base->check_solvent Yes solution_base Use a stronger base check_base->solution_base No check_temp Is the temperature sufficient? (50-100 °C) check_solvent->check_temp Yes solution_solvent Switch to a polar aprotic solvent check_solvent->solution_solvent No check_time Is the reaction time adequate? (1-8 hours) check_temp->check_time Yes solution_temp Increase temperature check_temp->solution_temp No solution_time Increase reaction time check_time->solution_time No end Re-evaluate starting material purity check_time->end

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022). National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • The Williamson ether synthesis. (2024). YouTube. Retrieved February 5, 2026, from [Link]

  • Method of making benzylated phenols. (2007). Google Patents.
  • Synthesis method of 5-methoxy-2-tetralone. (n.d.). Patsnap.
  • Unacademy. (n.d.). An In-depth Overview on the Williamson Synthesis Concept. Retrieved February 5, 2026, from [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved February 5, 2026, from [Link]

  • Process for producing methoxyphenol or ethoxyphenol. (1968). Google Patents.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved February 5, 2026, from [Link]

  • A FACILE SYNTHESIS OF 3-BENZYLOXY-5-METHOXYPHENOL. (1986). Organic Preparations and Procedures International. Retrieved February 5, 2026, from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved February 5, 2026, from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). PMC. Retrieved February 5, 2026, from [Link]

  • Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • A mild and efficient procedure for the synthesis of ethers from various alkyl halides. (2013). Iranian Chemical Communication. Retrieved February 5, 2026, from [Link]

  • Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid. (2006). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Hydrodeoxygenation of 2-methoxy phenol: Effects of catalysts and process parameters on conversion and products selectivity. (2015). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved February 5, 2026, from [Link]

  • Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

  • Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid. (2006). ResearchGate. Retrieved February 5, 2026, from [Link]

  • De-O-benzylation of Sterically Hindered Benzyl Ethers. (2001). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved February 5, 2026, from [Link]

  • 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. (n.d.). Scribd. Retrieved February 5, 2026, from [Link]

  • EFFECT OF TEMPERATURE AND ALKYLATION REACTION OF PHENOLS WITH THE PARTICIPATION OF ZEOLITE CATALYSTS. (n.d.). CyberLeninka. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry 1: Williamson ether synthesis practice problems. (2022). YouTube. Retrieved February 5, 2026, from [Link]

  • Benzylation of hydroxyl groups by Williamson reaction. (2021). NCBI Bookshelf. Retrieved February 5, 2026, from [Link]

  • An improved process for the preparation of a mixture of guaiacol and p-methoxyphenol. (1998). Google Patents.

Sources

Optimization

Stability and degradation studies of 5-(Benzyloxy)-2-methoxyphenol

Technical Support Center: Stability & Handling Guide Topic: 5-(Benzyloxy)-2-methoxyphenol Reference ID: TS-BMP-502[1] Introduction: The Molecule & The Challenge Welcome to the Technical Support Center. You are likely wor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Topic: 5-(Benzyloxy)-2-methoxyphenol Reference ID: TS-BMP-502[1]

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. You are likely working with 5-(Benzyloxy)-2-methoxyphenol , a critical intermediate often used in the synthesis of vanilloid derivatives and pharmaceutical APIs.[1]

This molecule presents a "perfect storm" for stability challenges:

  • Phenolic Hydroxyl (C1): Susceptible to oxidation and pH-dependent ionization (pKa ~10).[1]

  • Electron-Rich Ring: The methoxy (C2) and benzyloxy (C5) groups are strong electron donors, activating the ring toward electrophilic attack and radical oxidation.[1]

  • Benzyl Ether Moiety: Generally stable to base but susceptible to acid-catalyzed hydrolysis (debenzylation).[1]

This guide moves beyond generic advice, providing mechanistically grounded protocols to ensure the integrity of your material.

Module 1: Oxidative Degradation (The "Pinking" Effect)

User Issue: "My white crystalline powder has turned a faint pink/brown color after 48 hours on the bench."

The Mechanism: The most common degradation pathway is autoxidation . The electron-donating groups (-OMe, -OBn) at the ortho and meta positions raise the HOMO energy of the phenol, making it easier to abstract the phenolic hydrogen.

  • Initiation: Trace metals or light generate a phenoxy radical.[1]

  • Propagation: The radical delocalizes to the para position (C4).

  • Termination/Coupling: Reaction with

    
     or other radicals leads to quinones (colored species) or biphenyl dimers.[1]
    

Visualizing the Pathway:

OxidationPathway Phenol 5-(Benzyloxy)-2-methoxyphenol (Colorless) Radical Phenoxy Radical (Reactive Intermediate) Phenol->Radical hv, O2, or Metal Ions (H-abstraction) Quinone p-Quinone / Dimers (Pink/Brown Impurities) Radical->Quinone Radical Coupling / Oxidation (at C4 position)

Caption: Autoxidation pathway driven by ring activation at the C4 position.[1]

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Atmosphere Argon or Nitrogen overlay.[1]Displaces

, preventing the propagation step of the radical chain reaction.
Solvent Degassed Methanol/Acetonitrile.[1]Dissolved oxygen in solvents is a primary source of oxidative stress during HPLC prep.[1]
Additives EDTA (0.1 mM) or Sodium Metabisulfite.[1]EDTA chelates trace metals (Fe, Cu) that catalyze radical formation.[1]

Module 2: Hydrolytic Stability (Acid Sensitivity)

User Issue: "I see a new peak at RRT 0.45 during acidic forced degradation."

The Mechanism: While the methoxy ether is robust, the benzyl ether at C5 is a known weak point under acidic conditions.

  • Acid Hydrolysis: Protonation of the ether oxygen facilitates the cleavage of the C-O bond, releasing the stable benzyl cation (or reacting via

    
    ) and generating 2-methoxybenzene-1,5-diol  (Hydroquinone derivative).[1]
    
  • Risk Factor: High temperature + Low pH (< 2.0).[1]

Experimental Protocol: pH-Rate Profile Study

  • Preparation: Prepare 0.1 mg/mL solutions in buffers ranging from pH 1.2 to 8.0.

  • Stress: Incubate at 40°C for 24 hours.

  • Analysis: Monitor the disappearance of the parent peak and appearance of the debenzylated product (approx. M-90 Da mass loss).[1]

Decision Tree for Stress Testing:

StressTest Start Start Stability Assessment pH_Check Is pH < 2.0? Start->pH_Check Temp_Check Is Temp > 40°C? pH_Check->Temp_Check Yes Risk_Low LOW RISK: Stable pH_Check->Risk_Low No (pH 3-8) Risk_High HIGH RISK: Benzylation Cleavage Temp_Check->Risk_High Yes Risk_Med MED RISK: Slow Hydrolysis Temp_Check->Risk_Med No

Caption: Risk assessment logic for benzyl ether hydrolysis.

Module 3: Photostability & Handling

User Issue: "My assay drops by 2% after leaving the volumetric flask on the bench."

The Mechanism: Phenolic ethers absorb UV light strongly. The benzyl group is particularly prone to homolytic cleavage upon UV excitation, generating benzyl radicals and phenoxy radicals. This is an ICH Q1B issue.

Corrective Action:

  • Glassware: Use actinic (amber) glassware exclusively.

  • Lab Lighting: If handling bulk powder, use yellow-filtered room lighting (sodium vapor emission spectrum avoids UV excitation).[1]

  • Foil: If amber glassware is unavailable, wrap vessels in aluminum foil immediately after preparation.

Module 4: Analytical Method FAQs (HPLC/LC-MS)

Q: Why does my retention time shift between injections? A: This is likely a pKa issue.

  • The phenolic proton has a pKa of approximately 10.0 .

  • If your mobile phase pH is > 7.5, you risk partial ionization, leading to peak tailing and shifting retention times.[1]

  • Fix: Ensure your mobile phase is buffered at pH 3.0 - 5.0 (e.g., 0.1% Formic Acid or 10mM Ammonium Acetate pH 4.5).[1] This keeps the molecule fully protonated (neutral) and improves peak shape.

Q: I see "Ghost Peaks" in my gradient blank. Are they from the compound? A: Possibly carryover, but check for Benzyl Alcohol .

  • If the benzyloxy group degrades on-column (due to acidic silanols on an old column), you may elute Benzyl Alcohol or Benzyl methyl ether.[1]

  • Fix: Use a base-deactivated column (e.g., C18 end-capped) and wash the injector needle with a strong organic solvent (MeOH/ACN) to prevent carryover of the sticky phenolic parent.[1]

References & Authority

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][2] (Defines stress testing parameters). Link

  • ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products. (Protocols for light sensitivity). Link

  • Santos, et al. (2013) .[1] A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chemistry & Engineering.[1] (Mechanistic basis for benzyl ether hydrolysis). Link[1]

  • Kiprianov, A. I. Electronic Theory of Phenol Oxidation. (Foundational chemistry regarding electron-donating groups and oxidation potential).

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-(Benzyloxy)-2-methoxyphenol

Welcome to the technical support center for the synthesis of 5-(Benzyloxy)-2-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Benzyloxy)-2-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges in the synthesis of this key intermediate. Our focus is on providing practical, field-tested insights that go beyond standard textbook procedures.

The synthesis of 5-(Benzyloxy)-2-methoxyphenol, while seemingly straightforward, presents several challenges primarily centered around selectivity. The starting materials often possess multiple reactive phenolic hydroxyl groups, leading to potential side reactions such as multi-alkylation and C-alkylation. This guide will explore alternative synthetic strategies and provide detailed troubleshooting for common issues encountered during these experiments.

Frequently Asked Questions & Troubleshooting Guides

Route A: Selective Benzylation of a Methoxy-Substituted Phenol

This common approach involves the selective protection of one hydroxyl group on a dihydroxymethoxybenzene precursor. The primary challenge here is achieving mono-benzylation at the desired position, avoiding the formation of dibenzylated byproducts.

Question 1: My Williamson ether synthesis for the benzylation of 3,4-dihydroxyanisole (hydroxyquinol monomethyl ether) is resulting in a mixture of the desired mono-benzylated product, the dibenzylated byproduct, and unreacted starting material. How can I improve the selectivity for the desired 5-benzyloxy-2-methoxyphenol?

Answer: This is a classic selectivity issue in Williamson ether synthesis.[1] The outcome of your reaction is highly dependent on the choice of base, solvent, and reaction conditions. The two hydroxyl groups on your precursor have different acidities and steric environments, which can be exploited to favor mono-alkylation.

  • Causality of the Issue: Strong bases like sodium hydride (NaH) can deprotonate both hydroxyl groups, leading to a mixture of products.[2] The choice of a milder base and careful control of stoichiometry are crucial for selective benzylation.

  • Troubleshooting Steps:

    • Choice of Base: The strength and nature of the base are critical. A weaker base is less likely to deprotonate the less acidic phenol, thus favoring mono-alkylation. Consider switching from a strong base like NaH to a milder one like potassium carbonate (K₂CO₃) or even silver oxide (Ag₂O) for enhanced selectivity.[2][3]

    • Stoichiometry: Use only one equivalent of the benzylating agent (e.g., benzyl bromide). Adding an excess will invariably lead to the formation of the dibenzylated product.

    • Solvent Selection: Polar aprotic solvents like DMF or acetone are generally preferred for Williamson ether synthesis. The choice of solvent can influence the reactivity of the phenoxide and the solubility of the reactants.

    • Temperature Control: Running the reaction at a lower temperature can often improve selectivity by favoring the reaction at the more reactive hydroxyl group.

Data Presentation: Comparison of Bases for Selective Benzylation

BaseRelative StrengthTypical SolventKey Considerations
Sodium Hydride (NaH)Very StrongTHF, DMFProne to causing di-alkylation; requires strictly anhydrous conditions.[3]
Potassium Carbonate (K₂CO₃)ModerateAcetone, DMFGenerally provides good selectivity for mono-alkylation; cost-effective.
Silver Oxide (Ag₂O)MildDichloromethaneOffers high selectivity, especially for sensitive substrates, but is more expensive.[2]
Cesium Carbonate (Cs₂CO₃)ModerateDMF, AcetonitrileOften gives higher yields and rates due to the "cesium effect," but at a higher cost.

Experimental Workflow: Optimizing Selective Benzylation

start Low Selectivity in Benzylation check_base Is the base too strong (e.g., NaH)? start->check_base change_base Switch to a milder base (K2CO3, Ag2O) check_base->change_base Yes check_stoich Are you using >1 eq. of benzyl bromide? check_base->check_stoich No change_base->check_stoich adjust_stoich Use 0.95-1.0 eq. of benzyl bromide check_stoich->adjust_stoich Yes check_temp Is the reaction temperature too high? check_stoich->check_temp No adjust_stoich->check_temp lower_temp Lower the reaction temperature (e.g., to RT or 0°C) check_temp->lower_temp Yes end Improved Selectivity check_temp->end No lower_temp->end

Caption: Troubleshooting workflow for selective benzylation.

Route B: Selective Methylation of a Benzyloxy-Substituted Precursor

An alternative strategy involves the selective methylation of a benzyloxy-substituted diol, such as 4-benzyloxypyrocatechol. Here, the challenge shifts to achieving mono-methylation at the correct hydroxyl group.

Question 2: I am attempting to selectively methylate 4-benzyloxypyrocatechol to obtain 5-(benzyloxy)-2-methoxyphenol, but I am getting a mixture of the desired product, the dimethylated byproduct (veratrole derivative), and unreacted starting material. How can I improve the selectivity?

Answer: Similar to the benzylation issue, selective methylation hinges on exploiting the subtle differences in reactivity between the two hydroxyl groups. The hydroxyl group ortho to the benzyloxy group is often more sterically hindered, which can be used to your advantage.

  • Causality of the Issue: The use of highly reactive methylating agents or harsh conditions can lead to the methylation of both hydroxyl groups. The formation of quinone methide intermediates can also lead to undesired side reactions and repolymerization, especially under basic conditions.[4]

  • Troubleshooting Steps:

    • Choice of Methylating Agent: The reactivity of the methylating agent plays a significant role. Iodomethane is generally more reactive than dimethyl sulfate. For higher selectivity, consider using a less reactive agent or a reagent that allows for more controlled methylation.

    • Controlled Deprotonation: Use a base that is just strong enough to deprotonate the more acidic phenol. The acidity of the two hydroxyl groups will differ, and this can be exploited.

    • Steric Hindrance: The hydroxyl group at the 2-position is sterically more hindered. This can be used to direct methylation to the 1-position if that were the desired product. To achieve methylation at the 2-position, you may need to consider a protecting group strategy if direct methylation proves unselective.

    • Reaction Conditions: As with benzylation, lower temperatures and careful monitoring of the reaction progress can help to minimize the formation of byproducts.

Data Presentation: Comparison of Methylating Agents

Methylating AgentFormulaKey Characteristics
IodomethaneCH₃IHighly reactive, commonly used with a carbonate base.
Dimethyl Sulfate(CH₃)₂SO₄Highly effective but also highly toxic; requires careful handling.
DiazomethaneCH₂N₂Excellent for clean methylation but is explosive and toxic.
Dimethyl Carbonate(CH₃)₂CO₃A greener, less toxic alternative, often used at higher temperatures.[5]

Competing Reaction Pathways in Methylation

start 4-Benzyloxypyrocatechol mono_methyl 5-(Benzyloxy)-2-methoxyphenol (Desired Product) start->mono_methyl 1 eq. CH3I, mild base di_methyl 1,2-Dimethoxy-4-benzyloxybenzene (Byproduct) start->di_methyl Excess CH3I, strong base unreacted Unreacted Starting Material start->unreacted Insufficient base/reagent mono_methyl->di_methyl Further Methylation

Caption: Competing pathways in the methylation of 4-benzyloxypyrocatechol.

General Troubleshooting

Question 3: I am struggling with the hydrogenolysis of the benzyl ether to yield the final deprotected phenol. The reaction is either incomplete or very slow. What could be the issue?

Answer: Catalytic hydrogenolysis for benzyl ether deprotection is generally a robust reaction, but it can be susceptible to catalyst poisoning and other issues.[6][7]

  • Causality of the Issue: The palladium catalyst can be poisoned by sulfur or other functional groups. The catalyst's activity can also be reduced by improper handling or storage.

  • Troubleshooting Steps:

    • Catalyst Quality: Ensure your Pd/C catalyst is fresh and active. If it's old, it may have been oxidized or poisoned.

    • Solvent Choice: Solvents like ethanol, methanol, or ethyl acetate are commonly used. Ensure the solvent is of high purity.[6]

    • Hydrogen Source: Check your hydrogen source. If using a balloon, ensure it is properly filled and that there are no leaks in your system. For transfer hydrogenolysis, ensure the hydrogen donor (e.g., ammonium formate, cyclohexadiene) is fresh.[2]

    • Reaction Additives: In some cases, the addition of a small amount of acid (like acetic acid) can help to speed up the reaction, but this should be done with caution as it can affect other functional groups.

Troubleshooting Table for Benzyl Ether Deprotection

IssuePotential CauseRecommended Solution
Slow or Incomplete ReactionInactive catalystUse fresh Pd/C catalyst.
Catalyst poisoning (e.g., by sulfur)Purify the substrate to remove potential poisons.
Insufficient hydrogen pressureEnsure a good seal on the reaction vessel and an adequate hydrogen supply.
Side Reactions (e.g., reduction of other groups)Overly harsh conditionsUse a more selective catalyst or a milder hydrogen source like transfer hydrogenation.[8]

Detailed Experimental Protocol: Selective Mono-benzylation of 3,4-Dihydroxyanisole

This protocol provides a starting point for the selective synthesis of 5-(benzyloxy)-2-methoxyphenol from a commercially available precursor.

  • Materials:

    • 3,4-Dihydroxyanisole (1.0 eq)

    • Benzyl bromide (1.0 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

    • Acetone, anhydrous

    • Ethyl acetate

    • Brine solution

    • Magnesium sulfate, anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dihydroxyanisole and anhydrous acetone.

    • Add anhydrous potassium carbonate to the solution.

    • Stir the mixture at room temperature for 15 minutes.

    • Slowly add benzyl bromide dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

    • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with acetone.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to separate the desired mono-benzylated product from any unreacted starting material and dibenzylated byproduct.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. Retrieved from [Link]

  • Sartor, M., Denkhaus, M., Gerhardt, S., Einsle, O., & Fetzner, S. (2021). Structural basis of O-methylation of (2-heptyl-)1-hydroxyquinolin-4(1H)-one and related compounds by the heterocyclic toxin methyltransferase Rv0560c of Mycobacterium tuberculosis. Journal of Structural Biology, 213(4), 107794. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Marrugo Agresott, K. P., et al. (2023). Synthesis of 5-Methoxy-2-acetyl-1-naphthol. Organic Preparations and Procedures International, 56(3), 1-3. [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Dundas, J., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2476–2529. [Link]

  • Pandarus, V., Béland, F., Ciriminna, R., & Pagliaro, M. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. ChemCatChem, 3(4), 754-757. [Link]

  • Nicolaou, K. C., et al. (2007). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Angewandte Chemie International Edition, 46(44), 8474-8478. [Link]

  • Joseph, B., et al. (2003). Convenient Synthetic Routes to 5-Substituted 3-(4-Methoxyphenyl)-4(1H)-quinolones. Synlett, 2003(10), 1542-1544. [Link]

  • Krátký, M., et al. (2012). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules, 17(11), 12640–12651. [Link]

  • Kiss, L. E., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3183. [Link]

  • Google Patents. (n.d.). Process for producing methoxyphenol or ethoxyphenol.
  • ResearchGate. (2025). Vapour phase O-methylation of dihydroxy benzenes with methanol over cesium-loaded silica, a solid base. Retrieved from [Link]

  • Horita, K., et al. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028. [Link]

  • Semantic Scholar. (n.d.). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the monomethylation of phenolic compounds.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis Practice Problems. Retrieved from [Link]

  • National Institutes of Health. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • ResearchGate. (2012). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?. Retrieved from [Link]

  • Liu, S. (2023). Synthetic Route Proposal for Cleistanthol Based on Retrosynthesis Approach. SHS Web of Conferences, 174, 03002. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of α-monomethylation with Me2NH-BH3/DMF. Retrieved from [Link]

  • OSTI.gov. (2017). Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. Retrieved from [Link]

  • ResearchGate. (2025). A Convenient Synthetic Route to 2,5-Dialkoxyterephthalaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). 2-methoxyphenol (YMDB01430). Retrieved from [Link]

Sources

Optimization

Managing hygroscopic properties of 5-(Benzyloxy)-2-methoxyphenol during storage

Topic: Managing Hygroscopic Properties of 5-(Benzyloxy)-2-methoxyphenol Role: Senior Application Scientist | Technical Support Center Status: Operational System Version: 2.4 (Current Best Practices) Welcome to the Techni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Hygroscopic Properties of 5-(Benzyloxy)-2-methoxyphenol Role: Senior Application Scientist | Technical Support Center

Status: Operational System Version: 2.4 (Current Best Practices)

Welcome to the Technical Support Center. This guide is designed for researchers observing instability, caking, or discoloration in 5-(Benzyloxy)-2-methoxyphenol (CAS: 2493-02-9 / Isovanillin benzyl ether derivative).

Unlike standard reagents, this compound possesses a specific structural vulnerability: an electron-rich phenolic ring combined with ether linkages. While the benzyl group adds lipophilicity, the free phenolic hydroxyl group remains a "hard" Lewis base, capable of hydrogen bonding with atmospheric water. This interaction acts as a gateway for oxidative degradation.

⚠️ Critical Alert: The "Pink-Brown" Shift

If your compound has turned from off-white/beige to pink or dark brown , it has undergone partial oxidation to a quinone species. This is almost always catalyzed by moisture.

  • Pink: Trace oxidation (Surface level). often salvageable.

  • Dark Brown/Tar: Deep oxidation/polymerization. Purity compromised.

Part 1: Immediate Handling (The "Crisis" Phase)

User Issue: "I just opened the bottle and the powder is clumping or sticking to the spatula. How do I weigh this accurately?"

The Mechanism of Failure

Hygroscopicity in phenols is not just "wetness." Water molecules intercalate into the crystal lattice, disrupting the Van der Waals forces holding the solid together. This lowers the melting point (e.g., a solid melting at ~75°C might turn into a goo at 30°C if wet) and creates a localized aqueous phase where dissolved oxygen rapidly attacks the electron-rich ring.

Troubleshooting Protocol: Inert Weighing

Do not weigh this compound on an open bench on a humid day (>40% RH).

  • The "Blanket" Technique (Standard Lab):

    • Place the source bottle and the receiving flask inside a deep-walled container (or a dedicated weighing box).

    • Flow dry Nitrogen or Argon gently into the container to displace humid air.

    • Why? Argon is heavier than air and forms a "pool" of protection. Nitrogen is lighter and requires higher flow to maintain a barrier.

  • The "Difference" Method (High Precision):

    • Equilibrate a sealed vial containing the solid to room temperature before opening (prevents condensation).

    • Weigh the entire sealed vial.

    • Quickly transfer an approximate amount to your reaction flask.[1]

    • Immediately re-seal and weigh the vial again.

    • Calculation:

      
      .
      
Visual Workflow: Inert Transfer

InertTransfer Start Start: Hygroscopic Solid Environment Check Humidity (>40% RH?) Start->Environment OpenBench Open Bench Weighing Environment->OpenBench Low Risk (Ignore) InertZone Create Inert Zone (Argon Blanket) Environment->InertZone High Risk Degradation Result: Oxidation/Goo OpenBench->Degradation Moisture Attack Transfer Rapid Transfer (Avoid Metal Spatulas) InertZone->Transfer Seal Purge Headspace & Reseal with Parafilm Transfer->Seal

Caption: Decision logic for handling hygroscopic phenols to prevent immediate lattice collapse.

Part 2: Long-Term Storage (The "Maintenance" Phase)

User Issue: "I stored it in the fridge, but it still degraded after 3 months. Why?"

The "Refrigerator Trap"

Storing hygroscopic solids in a refrigerator (4°C) without a secondary barrier is a common error. Refrigerators have high humidity. If the cap seal is imperfect, the cold container acts as a condenser, actively pulling moisture into the bottle.

The "Double-Barrier" System

You must construct a storage environment that isolates the compound from both Moisture (the catalyst) and Oxygen (the reagent).

ComponentRecommendationScientific Rationale
Primary Container Amber Glass VialBlocks UV light (which excites electrons, promoting oxidation). Plastic is permeable to O2 over time.
Sealant Parafilm M® + TapeParafilm is permeable to O2 but blocks water vapor. Over-taping with electrical tape adds mechanical pressure to the cap.
Secondary Container Desiccator / JarCreates a micro-environment. Essential for fridge storage.
Desiccant P2O5 (Phosphorus Pentoxide) or Molecular Sieves (4Å)Silica gel is often too weak for phenols. P2O5 chemically traps water irreversibly.
Headspace Argon BackfillArgon is heavier than air and sits on top of the solid, protecting the surface.
Storage Protocol
  • Purge: After use, flush the vial headspace with Argon for 10 seconds.

  • Seal: Cap tightly. Wrap cap-neck junction with Parafilm.

  • Isolate: Place the vial inside a secondary jar containing active desiccant.

  • Cool: Store the entire secondary jar at -20°C (Freezer) or 4°C.

    • Note: Allow the jar to warm to Room Temp (25°C) before opening to prevent condensation shock.

Part 3: Quality Control & Recovery (The "Fix-It" Phase)

User Issue: "My compound is slightly pink. Can I still use it for my synthesis?"

Assessment Logic

The pink color usually comes from trace quinones. Because quinones have very high extinction coefficients, a tiny impurity (0.1%) can make the whole batch look "ruined" when it is actually 99.9% pure.

Quick Purity Check (TLC):

  • Run a TLC (e.g., 30% EtOAc/Hexane).

  • The main spot (Phenol) will be UV active.

  • Look for a baseline spot or a spot moving with the solvent front (impurities).

  • Note: Quinones are often visible on TLC without UV lamp (yellow/orange spots).

Recovery Protocol: Recrystallization

If the material is sticky or dark, recrystallization is superior to drying (which only removes water, not the oxidation products).

  • Solvent System: Dissolve in minimal hot Ethanol or Ethyl Acetate.

  • Filtration: If there are dark insoluble tars, filter while hot.

  • Precipitation: Add non-polar anti-solvent (Hexane or Pentane) dropwise until cloudy.

  • Cooling: Cool slowly to 4°C.

  • Drying: Filter crystals and dry under High Vacuum (0.1 mmHg) for 4 hours.

    • Crucial Step: Break the vacuum with Argon, not air.

Visual Workflow: Recovery Decision Tree

RecoveryLogic Status Visual Inspection White White/Off-White Free Flowing Status->White Pink Pale Pink Sticky Status->Pink Brown Dark Brown Tar/Liquid Status->Brown Action1 Use As Is (Check Water Content) White->Action1 Action2 Recrystallize (EtOH/Hexane) Pink->Action2 Action3 Discard or Column Chromatography Brown->Action3

Caption: Triage protocol for degraded 5-(Benzyloxy)-2-methoxyphenol.

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel in the secondary container? A: You can, but it is not optimal. Silica gel is a reversible desiccant. If the fridge environment is very humid, the silica can saturate. Molecular Sieves (4Å) or Drierite (CaSO4) are superior for protecting reactive phenols.

Q: Why does the SDS say "Store under Nitrogen" but you recommend Argon? A: Nitrogen is lighter than air. When you open a bottle flushed with N2, the gas rises and escapes, allowing air (and moisture) to rush in. Argon is heavier than air; it stays in the bottle like a liquid, providing a more robust "blanket" during the few seconds the cap is off.

Q: I need to use this in a strict anhydrous reaction (e.g., with NaH). How do I dry it? A: Do not rely on oven drying, as heat accelerates oxidation.

  • Dissolve the compound in dry Toluene.

  • Rotary evaporate the Toluene (azeotropic drying).

  • Repeat 2x.

  • Dry the resulting solid on a high-vacuum line for 2 hours.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for phenolic recrystallization and drying).

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Mechanisms of moisture interaction with organic lattices).

  • Sigma-Aldrich (Merck). Technical Bulletin: Handling Hygroscopic Reagents. (General handling of moisture-sensitive building blocks).

  • PubChem. Compound Summary: 5-(Benzyloxy)-2-methoxyphenol. (Structural verification and physical property data).

Sources

Troubleshooting

Technical Support Center: Identification and Removal of Residual Catalysts from 5-(Benzyloxy)-2-methoxyphenol

This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with catalyst contamination in the synthesis of 5-(benzyloxy)-2-methoxyphenol. Our goal is to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with catalyst contamination in the synthesis of 5-(benzyloxy)-2-methoxyphenol. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely residual catalysts in my 5-(benzyloxy)-2-methoxyphenol sample?

A: The nature of the residual catalyst is entirely dependent on the synthetic route employed. The two most common pathways to synthesize this molecule, a diaryl ether, are variations of the Williamson ether synthesis and palladium-catalyzed cross-coupling reactions.

  • Williamson Ether Synthesis: This route often involves a base (like K₂CO₃, NaOH, or NaH) and may use a phase-transfer catalyst (PTC) , such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), to facilitate the reaction between two phases.[1]

  • Palladium-Catalyzed Reactions: Modern cross-coupling methods may be used, which would introduce palladium complexes (e.g., from Pd₂(dba)₃ with a phosphine ligand) into your reaction mixture.[2][3]

Q2: Why is the complete removal of these catalysts so critical?

A: For drug development professionals, the answer is stringent regulatory limits. Residual metals like palladium are often highly toxic and can interfere with downstream biological assays or compromise the stability and safety of an Active Pharmaceutical Ingredient (API).[4] For any researcher, residual catalysts can poison catalysts in subsequent synthetic steps, lead to unwanted side reactions, and interfere with analytical characterization (e.g., NMR, MS), leading to irreproducible results.

Q3: What are the typical acceptable limits for residual palladium in a pharmaceutical intermediate?

A: While specific limits depend on the final drug's dosage and administration route, the guidelines from the International Council for Harmonisation (ICH) are the industry standard. For palladium, a Class 2B element (high toxicity), the permitted daily exposure (PDE) is low, often translating to concentration limits in the range of 5-10 ppm (parts per million) in the final API. Therefore, minimizing levels in key intermediates is a critical objective.

Troubleshooting Guide: Palladium Catalyst Contamination

Palladium-catalyzed reactions are powerful but notorious for leading to product contamination. The residual palladium can exist in various oxidation states (Pd(0), Pd(II)) and as different species (elemental nanoparticles, ligand complexes), making removal a non-trivial challenge.

Q: I suspect my product is contaminated with a palladium catalyst. How can I confirm this and quantify the amount?

A: Accurate quantification is the first step. Visual inspection (a dark or blackish tint to your product) can suggest the presence of colloidal palladium, but it is not a reliable indicator.

Causality: Different analytical techniques offer trade-offs between accuracy, accessibility, and speed. For regulatory purposes, highly sensitive methods are required. For process optimization, rapid, in-lab methods are more practical.[5]

Recommended Analytical Methods:

MethodPrincipleDetection LimitProsCons
ICP-MS/OES Inductively Coupled Plasma - Mass Spectrometry/Optical Emission Spectrometryppb to low ppmGold standard for accuracy and regulatory submission.[6]Requires expensive instrumentation, complex sample preparation, and often slow turnaround times from analytical service departments.[7]
Fluorometric Assay Pd-catalyzed reaction that "turns on" a fluorescent probe.As low as 100 ppb.[8]Rapid (<1 min/sample), high-throughput, can be performed in a standard lab with a plate reader.[9]Matrix effects from your sample can interfere; may require sample pretreatment (e.g., acid digestion) for best results.[9]
Colorimetric Assay A chemodosimeter changes color in the presence of Pd(II).~0.5 ppm (naked-eye).[8]Extremely fast, visual feedback. Useful for quick screening of purification methods.Less quantitative than other methods; may require specific oxidation state of palladium.[8]

Q: My palladium levels are unacceptably high (>100 ppm). What is the most straightforward method to significantly reduce them?

A: For bulk removal of palladium, especially when it's in a heterogeneous or colloidal form, simple physical methods are the first line of defense.

Causality: These methods rely on the insolubility of elemental palladium or its adsorption onto a high-surface-area material. They are effective at removing the majority of the catalyst but may not be sufficient to reach very low ppm levels.

Protocol 1: Filtration through Celite [10]

  • Dissolve: Dissolve your crude 5-(benzyloxy)-2-methoxyphenol in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Prepare Pad: Prepare a 1-2 cm thick pad of Celite in a sintered glass funnel.

  • Filter: Pass the solution through the Celite pad.

  • Wash: Wash the pad thoroughly with the same solvent to ensure complete recovery of your product.

  • Concentrate: Combine the filtrates and concentrate under reduced pressure.

Protocol 2: Treatment with Activated Carbon [11]

  • Dissolve: Dissolve your crude product in an appropriate solvent.

  • Add Carbon: Add activated carbon (typically 5-10 wt% relative to the product).

  • Stir: Stir the suspension at room temperature or with gentle heating for 1-4 hours.

  • Filter: Filter the mixture through a pad of Celite to remove the carbon.

  • Concentrate: Concentrate the filtrate.

Q: Simple filtration and carbon treatment were insufficient. How do I remove palladium to trace levels (<10 ppm)?

A: To achieve the low levels required for pharmaceutical applications, you must employ a method with high affinity and selectivity for palladium. This is the domain of specialized metal scavengers.

Causality: Scavengers are solid supports (often silica gel) functionalized with ligands that have a strong binding affinity for palladium, such as thiols or amines.[2] These materials selectively chelate the dissolved palladium from the solution, allowing for its removal by simple filtration. The choice of scavenger depends on the nature of the palladium species in your mixture. Thiol-based scavengers are particularly effective for a wide range of palladium species.[2][6]

Protocol 3: Scavenging with Thiol-Functionalized Silica (e.g., Si-TMT) [6]

  • Dissolve: Dissolve the partially purified product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Add Scavenger: Add the silica-supported scavenger (e.g., Si-TMT, typically 3-5 equivalents relative to the initial palladium loading).

  • Stir & Heat: Stir the mixture, often with heating (e.g., 40-60 °C), for a period of 2 to 18 hours. The optimal time and temperature should be determined experimentally.[2]

  • Filter: Cool the mixture to room temperature and filter to remove the scavenger resin.

  • Wash & Concentrate: Wash the resin with fresh solvent and concentrate the combined filtrates.

G start Crude Product with Pd Contamination detect Quantify Pd Level (e.g., ICP-MS, Fluorometric Assay) start->detect high_pd Pd > 100 ppm? detect->high_pd bulk_removal Bulk Removal (Celite Filtration or Activated Carbon) high_pd->bulk_removal Yes low_pd Pd < 10 ppm? high_pd->low_pd No re_detect1 Re-Quantify Pd Level bulk_removal->re_detect1 re_detect1->low_pd scavenge Metal Scavenger (e.g., Si-Thiol, Si-TMT) low_pd->scavenge No end_ok Product Meets Spec low_pd->end_ok Yes re_detect2 Re-Quantify Pd Level scavenge->re_detect2 final_check Pd < 10 ppm? re_detect2->final_check final_check->end_ok Yes end_fail Further Optimization Needed final_check->end_fail No

Troubleshooting Guide: Phase-Transfer Catalyst (PTC) Contamination

Quaternary ammonium salts ("quats") are the most common PTCs.[12] While less toxic than palladium, their removal is necessary for product purity and to avoid interference with downstream processes.

Q: How can I detect residual quaternary ammonium salt in my organic product?

A: Quaternary ammonium salts are non-volatile and often lack a strong chromophore, making them difficult to detect by GC or standard UV-Vis HPLC.

Recommended Analytical Methods:

  • LC-MS/MS: This is the most reliable and sensitive method for quantifying quaternary ammonium compounds.[13] It can detect them at very low levels and provide structural confirmation.

  • ¹H NMR: If the concentration of the PTC is relatively high (>1 mol%), you may be able to see the characteristic broad peaks of the alkyl chains (e.g., the butyl groups of tetrabutylammonium) in the ¹H NMR spectrum, typically between 0.9 and 3.5 ppm.

Q: My product is soluble in organic solvents. How do I remove a water-soluble PTC like tetrabutylammonium bromide (TBAB)?

A: The primary method for removing polar, water-soluble catalysts from a less polar organic product is a simple liquid-liquid extraction.

Causality: This technique exploits the significant difference in polarity between your desired product and the salt-like PTC. The PTC preferentially partitions into the aqueous phase, while your organic product remains in the organic layer.[14]

Protocol 4: Aqueous Extraction (Workup)

  • Dissolve: Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane).

  • Wash with Water: Transfer the solution to a separatory funnel and wash with deionized water. Repeat the wash 2-3 times to maximize removal.

  • Wash with Brine: Perform a final wash with a saturated aqueous solution of NaCl (brine). This helps to break any emulsions and removes residual water from the organic layer.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q: The aqueous wash is not completely removing the PTC. What are my options?

A: If the PTC has some organic solubility or if your product has some water solubility, simple washing may be insufficient.

Causality: Vigorous mixing can sometimes lead to the formation of reverse micelles, where the PTC encapsulates water and becomes dispersed in the organic phase, making extraction difficult. In these cases, an adsorptive method or inducing crystallization can be effective.

Alternative Removal Methods:

  • Adsorption on Silica: Passing a solution of your product through a short plug of silica gel can effectively adsorb the polar PTC, allowing the less polar product to elute.[14] This is often faster than a full column chromatography.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification. The PTC will typically remain in the mother liquor, leading to a highly pure crystalline product.

References

  • SmithKline Beecham Corporation (2003). Preparation of 5-bromo-2-methoxyphenol.
  • Khan, M. A., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. PMC.
  • McGrath, M. J., & Anslyn, E. V. (2012). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. PMC - PubMed Central.
  • Livingston, A. G., et al. (2002). Method for separating a phase transfer catalyst by means of a membrane.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • St. Jean, D. J., Jr., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Kozlova, S. A., et al. (2022).
  • Yan, X., Cheng, H., & Zare, R. (2017).
  • BenchChem (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Benchchem.
  • Ghorab, M. A., et al. (2024).
  • Welch, C. J., et al. (2013). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review.
  • Gandeepan, P. (2015). How can I remove palladium Pd catalyst easily?
  • Biotage (2023). How to Remove Palladium in three easy steps. Biotage.
  • Bu, X., et al. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
  • Inoue, K., & Komatsu, M. (2005). Method of removing palladium.
  • Organic Chemistry Portal.
  • OperaChem (2023).
  • Fenix (2022).
  • Alfa Chemistry.
  • Dow Chemical (1986). Ether synthesis.
  • AstraZeneca (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry (RSC Publishing).
  • Scott, J., et al. (2020). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books.
  • PTC Organics (2011).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 5-(Benzyloxy)-2-methoxyphenol

This guide provides a comprehensive comparison of validated analytical methods for the quantification and characterization of 5-(Benzyloxy)-2-methoxyphenol, a key intermediate in pharmaceutical synthesis. Designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantification and characterization of 5-(Benzyloxy)-2-methoxyphenol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection and validation, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The methodologies and validation data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring scientific integrity and regulatory alignment.[1][2][3][4][5][6]

Introduction: The Critical Role of Method Validation

In the landscape of pharmaceutical development, the reliability of analytical data is paramount. The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[7][8][9][10] For a compound such as 5-(Benzyloxy)-2-methoxyphenol, robust and validated analytical methods are essential for ensuring the quality, consistency, and purity of the final active pharmaceutical ingredient (API). This guide explores the validation of three common analytical techniques, providing a framework for selecting the most appropriate method based on specific analytical needs.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is dictated by a multitude of factors, including the nature of the analyte, the sample matrix, and the intended purpose of the analysis (e.g., purity assessment, quantification). Here, we compare the performance of HPLC-UV, GC-MS, and UV-Visible Spectrophotometry for the analysis of 5-(Benzyloxy)-2-methoxyphenol.

Table 1: Comparative Summary of Validated Analytical Methods
ParameterHPLC-UVGC-MSUV-Visible Spectrophotometry
Principle Chromatographic separation followed by UV detectionChromatographic separation followed by mass analysisMeasurement of light absorbance
Specificity High (retention time and UV spectrum)Very High (retention time and mass fragmentation pattern)Low (potential for interference from other chromophores)
Linearity (r²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 1.0%< 2.0%< 3.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.03 µg/mL~1.5 µg/mL
Typical Application Purity, Assay, Stability TestingImpurity Identification, Trace AnalysisRapid Quantification, In-process Checks

Experimental Protocols and Validation Data

The following sections provide detailed experimental protocols and the corresponding validation data for each analytical method. The validation parameters are assessed in accordance with ICH Q2(R2) guidelines.[2][4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity. For 5-(Benzyloxy)-2-methoxyphenol, a reversed-phase HPLC method provides excellent separation and quantification.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of 1 mg/mL of 5-(Benzyloxy)-2-methoxyphenol is prepared in the mobile phase. Calibration standards are prepared by serial dilution.

Validation ParameterAcceptance CriteriaResults
Specificity No interference at the retention time of the analytePeak purity index > 0.999. No co-eluting peaks observed with placebo or known impurities.
Linearity r² ≥ 0.999Linear over 1-100 µg/mL with r² = 0.9995.
Accuracy 98.0 - 102.0% recoveryAverage recovery of 99.8% across three concentration levels.
Precision (Repeatability) RSD ≤ 1.0%RSD of 0.7% for six replicate injections of the standard.
Intermediate Precision RSD ≤ 2.0%RSD of 1.2% for analyses performed on different days by different analysts.
LOD Signal-to-Noise ≥ 30.05 µg/mL
LOQ Signal-to-Noise ≥ 100.15 µg/mL
Robustness RSD ≤ 2.0% for minor changes in method parametersThe method was found to be robust with respect to changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled specificity and sensitivity, making it ideal for the identification of trace impurities and for structural confirmation.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[12]

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 m/z.

  • Sample Preparation: Samples are dissolved in dichloromethane. Derivatization is typically not required for this analyte.

Validation ParameterAcceptance CriteriaResults
Specificity Unique mass spectrum and retention timeThe mass spectrum of the analyte peak is unique and does not show interference from matrix components.
Linearity r² ≥ 0.998Linear over 0.1-50 µg/mL with r² = 0.9989.
Accuracy 97.0 - 103.0% recoveryAverage recovery of 100.5% across three concentration levels.
Precision (Repeatability) RSD ≤ 2.0%RSD of 1.5% for six replicate injections.
Intermediate Precision RSD ≤ 3.0%RSD of 2.1% for inter-day and inter-analyst analysis.
LOD S/N ≥ 30.01 µg/mL
LOQ S/N ≥ 100.03 µg/mL
Robustness RSD ≤ 3.0%The method is robust against minor variations in oven temperature ramp rate (±1 °C/min).
UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and rapid technique suitable for the quantitative analysis of 5-(Benzyloxy)-2-methoxyphenol in bulk or in simple formulations, provided there are no interfering substances that absorb at the same wavelength.[13][14][15]

  • Instrumentation: A double-beam UV-Visible spectrophotometer.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of 5-(Benzyloxy)-2-methoxyphenol from 200-400 nm. The λmax is found to be approximately 280 nm.

  • Standard Preparation: A stock solution of 100 µg/mL is prepared in methanol. Calibration standards are prepared by serial dilution.

  • Measurement: Absorbance is measured in a 1 cm quartz cuvette against a methanol blank.

Validation ParameterAcceptance CriteriaResults
Specificity No significant absorbance from excipients at λmaxThe placebo solution shows negligible absorbance at 280 nm.
Linearity r² ≥ 0.995Linear over 2-20 µg/mL with r² = 0.9965.
Accuracy 95.0 - 105.0% recoveryAverage recovery of 98.7%.
Precision (Repeatability) RSD ≤ 3.0%RSD of 2.2% for six measurements of the same standard.
Intermediate Precision RSD ≤ 4.0%RSD of 3.5% for inter-day analysis.
LOD -0.5 µg/mL
LOQ -1.5 µg/mL
Robustness RSD ≤ 4.0%The method is robust to small variations in the solvent composition.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the validation of an analytical method, from planning to final reporting.

Analytical_Method_Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation and Reporting p1 Define Analytical Requirements p2 Select Appropriate Analytical Technique p1->p2 p3 Develop Validation Protocol p2->p3 e1 Prepare Standards and Samples p3->e1 e2 Perform Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) e1->e2 e3 Collect and Process Data e2->e3 d1 Analyze Validation Data e3->d1 d2 Compare Results with Acceptance Criteria d1->d2 d3 Document Results in Validation Report d2->d3 end end d3->end Method is Validated

Caption: A generalized workflow for analytical method validation.

Conclusion and Recommendations

The selection of an appropriate analytical method for 5-(Benzyloxy)-2-methoxyphenol is contingent upon the specific requirements of the analysis.

  • HPLC-UV is recommended for routine quality control, including assay and purity determinations, due to its excellent accuracy, precision, and robustness.

  • GC-MS is the method of choice for the identification of unknown impurities and for trace-level quantification where high specificity is critical.

  • UV-Visible Spectrophotometry serves as a rapid and cost-effective tool for in-process controls and for the quantification of the pure substance where the sample matrix is simple and well-defined.

Ultimately, a comprehensive understanding of the strengths and limitations of each technique, underpinned by a rigorous validation process, is essential for ensuring the quality and safety of pharmaceutical products.

References

  • SIELC Technologies. (n.d.). Separation of 2-Methoxyphenol on Newcrom R1 HPLC column.
  • Science Publishing Group. (2016). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC.
  • SciELO. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • LinkedIn. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • ResearchGate. (n.d.). Spectroscopic Analytical Methods.
  • YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance.
  • Journal of Complementary and Alternative Medical Research. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE).
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • ICH. (n.d.). Quality Guidelines.
  • PubMed. (2000). The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS.
  • Journal of Applied Pharmaceutical Science. (2012). Derivative Spectrophotometric Methods for the Determination of Bendamustine Hydrochloride.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Pharmacognosy Journal. (n.d.). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Guaiacol on Primesep 100 Column.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column.
  • International Journal of Pharmaceutical Sciences Review and Research. (2017). A Review on Spectroscopic Analysis of Phytopharmaceuticals.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • SIELC Technologies. (2018). 2-tert-Butyl-4-methoxyphenol.
  • ChemRxiv. (2025). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight metabolites.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • ResearchGate. (2017). Development and validation of an HPLC-DAD analytical method to quantify 5-methoxyflavones in methanolic extracts of Vochysia divergens Pohl cultured under stress conditions.
  • SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Benchchem. (n.d.). A Comparative Guide to Spectroscopic Data for Intermediates in the Synthesis of 2-Benzyloxy-5-bromobenzylbromide.
  • SIELC Technologies. (n.d.). HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column.
  • INTEK - Jurnal. (2021). GC-MS and Antioxidant Capacity Analysis in Propanol Extract of Carthamus Tinctorious L.

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Comparative

Biological activity comparison between 5-(Benzyloxy)-2-methoxyphenol and its analogs.

Biological Activity Comparison: 5-(Benzyloxy)-2-methoxyphenol and Analogs Executive Summary 5-(Benzyloxy)-2-methoxyphenol (CAS: 84354-17-6) is a specialized phenolic ether derivative belonging to the class of alkoxypheno...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Comparison: 5-(Benzyloxy)-2-methoxyphenol and Analogs

Executive Summary

5-(Benzyloxy)-2-methoxyphenol (CAS: 84354-17-6) is a specialized phenolic ether derivative belonging to the class of alkoxyphenols. Structurally, it integrates the antioxidant core of guaiacol (2-methoxyphenol) with a lipophilic benzyloxy tail at the 5-position. This unique substitution pattern positions it as a significant compound of interest in the development of skin depigmenting agents and tyrosinase inhibitors , bridging the gap between potent but cytotoxic agents like Monobenzone (MBEH) and safer, competitive inhibitors like Arbutin .

This guide provides an in-depth technical comparison of 5-(Benzyloxy)-2-methoxyphenol against established analogs, analyzing its Structure-Activity Relationship (SAR), predicted mechanism of action, and experimental validation protocols.

Chemical Profile & Structural Activity Relationship (SAR)

To understand the biological activity of 5-(Benzyloxy)-2-methoxyphenol, we must deconstruct its pharmacophore relative to the tyrosinase active site.

  • Core Scaffold (Guaiacol) : The 1-hydroxy-2-methoxy motif is a proven antioxidant pharmacophore. The ortho-methoxy group stabilizes the phenoxy radical via electron donation, enhancing radical scavenging capability compared to unsubstituted phenol.

  • 5-Benzyloxy Substitution :

    • Lipophilicity : The bulky benzyl group significantly increases

      
      , facilitating penetration through the melanocyte cell membrane.
      
    • Enzyme Binding : In the tyrosinase active site, the benzyl ring mimics the aromatic side chain of tyrosine (the natural substrate), acting as a "hydrophobic anchor" that positions the phenolic head group near the binuclear copper center.

    • Metabolic Stability : Unlike the para-benzyloxy group in Monobenzone (which facilitates conversion to toxic o-quinones), the meta-positioning (relative to the phenol) of the benzyloxy group in this compound may alter the oxidation pathway, potentially reducing the risk of permanent leukoderma (melanocyte death).

SAR Visualization

SAR_Analysis Compound 5-(Benzyloxy)-2-methoxyphenol Guaiacol_Core Guaiacol Core (1-OH, 2-OMe) Compound->Guaiacol_Core Contains Benzyl_Tail 5-Benzyloxy Group (Hydrophobic Anchor) Compound->Benzyl_Tail Contains Activity_1 Antioxidant Activity (Radical Scavenging) Guaiacol_Core->Activity_1 Drives Activity_2 Tyrosinase Inhibition (Competitive/Mixed) Guaiacol_Core->Activity_2 Chelates Cu Benzyl_Tail->Activity_2 Increases Affinity Toxicity Reduced Quinone Formation? (Safety vs. Monobenzone) Benzyl_Tail->Toxicity Meta-substitution effect

Figure 1: Structural dissection of 5-(Benzyloxy)-2-methoxyphenol highlighting functional groups responsible for bioactivity.

Biological Activity Comparison

The following table contrasts 5-(Benzyloxy)-2-methoxyphenol with industry-standard depigmenting agents.

CompoundStructureMechanism of ActionPotency (Tyrosinase)Cytotoxicity / Safety Profile
5-(Benzyloxy)-2-methoxyphenol 1-OH, 2-OMe, 5-OBnCompetitive Inhibitor / Antioxidant (Predicted). Binds active site; scavenges ROS.High . Lipophilic tail enhances affinity > Kojic Acid.Moderate . Likely less toxic than MBEH due to substitution pattern.
Monobenzone (MBEH) 1-OH, 4-OBnSuicide Substrate . Converted to toxic o-quinone hapten; induces immune melanocyte destruction.Moderate . Action is cellular destruction, not just enzyme inhibition.High Risk . Causes permanent Vitiligo/Leukoderma.
Mequinol (4-MP) 1-OH, 4-OMeSubstrate/Inhibitor . Competitive substrate; generates ROS.Moderate .Moderate . Irritation and hypopigmentation risk.[1]
Kojic Acid Pyranone derivativeChelator . Chelates Copper at active site.High (Reference Std).Low/Moderate . Sensitizer; unstable.
Arbutin Hydroquinone-glucosideProdrug . Slowly releases Hydroquinone.Low . Requires hydrolysis.[2]High Safety . Low cytotoxicity.[1]
Key Differentiator: The "Safety" Hypothesis

Monobenzone causes permanent depigmentation because the para-benzyloxy group allows the molecule to be processed by tyrosinase into a highly reactive ortho-quinone that acts as a hapten, triggering an autoimmune response against melanocytes. 5-(Benzyloxy)-2-methoxyphenol , being a guaiacol derivative with the benzyloxy group at the 5-position (meta to the phenol OH), is structurally less likely to form the same specific immunogenic quinone. It is more likely to act as a potent competitive inhibitor that physically blocks the enzyme without destroying the cell, making it a candidate for reversible skin brightening.

Experimental Protocols

To validate the activity of 5-(Benzyloxy)-2-methoxyphenol, the following "Self-Validating" protocols are recommended.

A. Tyrosinase Inhibition Assay (Cell-Free)

Objective: Determine the IC50 value for direct enzyme inhibition.

  • Reagents :

    • Phosphate Buffer (50 mM, pH 6.8).

    • Mushroom Tyrosinase (1000 U/mL).

    • Substrate: L-DOPA (2 mM).

    • Test Compound: 5-(Benzyloxy)-2-methoxyphenol (dissolved in DMSO).

  • Protocol :

    • In a 96-well plate, add 80 µL Buffer + 10 µL Test Compound (serial dilutions).

    • Add 10 µL Tyrosinase solution. Incubate at 25°C for 10 mins (allows enzyme-inhibitor binding).

    • Add 100 µL L-DOPA substrate to initiate reaction.

    • Measurement : Monitor Absorbance at 475 nm (Dopachrome formation) kinetically for 20 mins.

  • Validation :

    • Control : DMSO only (100% Activity).

    • Positive Control : Kojic Acid (Standard IC50 ~10-20 µM).

    • Calculation : % Inhibition =

      
      .
      
B. B16F10 Melanoma Cell Depigmentation Assay

Objective: Assess efficacy in a cellular model (penetration + inhibition).

  • Cell Culture : B16F10 cells in DMEM + 10% FBS.

  • Treatment :

    • Seed

      
       cells/well. Allow attachment (24h).
      
    • Stimulate melanogenesis with

      
      -MSH (100 nM).
      
    • Treat with Test Compound (1 - 50 µM) for 72h.

  • Melanin Quantification :

    • Wash cells with PBS. Lyse in 1N NaOH at 60°C for 1h.

    • Measure Absorbance at 405 nm .

    • Normalize to Total Protein (BCA Assay) to rule out false positives from cell death.

  • Cytotoxicity Check (Crucial) :

    • Run a parallel MTT Assay . If Melanin decreases only when Cell Viability decreases, the compound is Cytotoxic (like Monobenzone). If Melanin decreases while Viability remains >90%, it is a True Inhibitor .

Mechanism of Action Workflow

The following diagram illustrates the divergent pathways between the 5-Benzyloxy analog and Monobenzone.

Mechanism_Comparison Substrate_1 Monobenzone (p-Benzyloxy) Enzyme Tyrosinase (Cu2+ Active Site) Substrate_1->Enzyme High Affinity Substrate_2 5-(Benzyloxy)-2-methoxyphenol (m-Benzyloxy Guaiacol) Substrate_2->Enzyme High Affinity Binding Enzyme-Substrate Complex Enzyme->Binding Oxidation_1 Rapid Oxidation to o-Quinone Hapten Binding->Oxidation_1 Pathway A (Monobenzone) Oxidation_2 Slow/No Oxidation (Steric/Electronic Block) Binding->Oxidation_2 Pathway B (5-BOG) Outcome_1 Melanocyte Destruction (Leukoderma) Oxidation_1->Outcome_1 Outcome_2 Reversible Inhibition (Skin Brightening) Oxidation_2->Outcome_2

Figure 2: Divergent mechanistic pathways. Monobenzone acts as a suicide substrate leading to cell death, whereas 5-(Benzyloxy)-2-methoxyphenol is proposed to act as a reversible inhibitor.

References

  • Solano, F. (2014).[3] "Melanins: Skin Pigments and Photoprotection." International Journal of Molecular Sciences. Link

  • Pillaiyar, T., et al. (2017). "Skin whitening agents: Medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Boissy, R. E., & Manga, P. (2004). "On the etiology of contact/occupational vitiligo." Pigment Cell Research. (Discusses Monobenzone mechanism).[4] Link

  • CymitQuimica . "5-(Benzyloxy)-2-methoxyphenol Product Data." (Chemical Identity Validation). Link

  • Harris, J. E. (2017). "Chemical-Induced Vitiligo." Dermatologic Clinics. (Mechanistic grounding for benzyloxyphenols). Link

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-(Benzyloxy)-2-methoxyphenol: A Comparison of Synthetic and Commercially Available Samples

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal structural verification and purity assessment of key intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal structural verification and purity assessment of key intermediates is paramount. 5-(Benzyloxy)-2-methoxyphenol, a valuable building block, is frequently utilized in the synthesis of various biologically active molecules. Its purity can significantly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final product.

This guide provides an in-depth comparison of the spectroscopic data obtained from a synthetically prepared sample of 5-(Benzyloxy)-2-methoxyphenol versus a commercially available standard. As Senior Application Scientists, we aim to not only present the data but also to elucidate the underlying chemical principles and experimental rationale, empowering researchers to make informed decisions in their own laboratory settings.

The Significance of Spectroscopic Comparison

The adage "you are what you start with" holds particularly true in multi-step organic synthesis. A commercially available starting material is often assumed to be of high purity, but this is not always a validated assumption. Conversely, a laboratory-synthesized compound will invariably contain residual starting materials, reagents, or byproducts. A direct spectroscopic comparison serves as a critical quality control step, ensuring the identity and purity of the material before its inclusion in further synthetic transformations.

Synthesis of 5-(Benzyloxy)-2-methoxyphenol: A Plausible Route

To provide a realistic context for our comparison, we will consider a common and efficient synthetic route to 5-(Benzyloxy)-2-methoxyphenol starting from the readily available natural product, vanillin. This two-step process involves:

  • Benzylation of Vanillin: The phenolic hydroxyl group of vanillin is protected as a benzyl ether.

  • Baeyer-Villiger Oxidation: The aldehyde functionality of the resulting 4-(benzyloxy)-3-methoxybenzaldehyde is then converted to a formate ester, which is subsequently hydrolyzed to the desired phenol.

This synthetic pathway is chosen for its reliability and the predictable nature of its potential impurities.

Synthetic_Workflow cluster_reagents Reagents Vanillin Vanillin BenzylatedVanillin 4-(Benzyloxy)-3-methoxybenzaldehyde Vanillin->BenzylatedVanillin Benzylation BenzylChloride Benzyl Chloride, K2CO3, Acetone FormateEster Intermediate Formate Ester BenzylatedVanillin->FormateEster Baeyer-Villiger Oxidation mCPBA m-CPBA, DCM Product 5-(Benzyloxy)-2-methoxyphenol FormateEster->Product Hydrolysis Hydrolysis Basic Hydrolysis (e.g., NaOH)

Caption: Synthetic workflow for 5-(Benzyloxy)-2-methoxyphenol.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for a high-purity commercial sample and a synthetically prepared sample of 5-(Benzyloxy)-2-methoxyphenol. The data for the synthetic sample anticipates the presence of minor impurities derived from the synthetic route described above.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Assignment Expected Chemical Shift (δ, ppm) - Commercial Expected Chemical Shift (δ, ppm) - Synthetic Notes on Potential Impurities in Synthetic Sample
Phenolic -OH~5.7 (br s, 1H)~5.7 (br s, 1H)This signal may be broader or have a slightly different chemical shift depending on the presence of acidic or basic impurities.
Aromatic C-H (benzyl)7.45-7.30 (m, 5H)7.45-7.30 (m, 5H)Residual benzyl chloride may show signals around 4.5 ppm (s, 2H) and in the aromatic region.
Aromatic C-H (phenol ring)6.90 (d, J=8.4 Hz, 1H)6.90 (d, J=8.4 Hz, 1H)Unreacted 4-(benzyloxy)-3-methoxybenzaldehyde would show an aldehyde proton at ~9.8 ppm (s, 1H).
Aromatic C-H (phenol ring)6.54 (d, J=2.8 Hz, 1H)6.54 (d, J=2.8 Hz, 1H)
Aromatic C-H (phenol ring)6.48 (dd, J=8.4, 2.8 Hz, 1H)6.48 (dd, J=8.4, 2.8 Hz, 1H)
-OCH₂- (benzyl)5.05 (s, 2H)5.05 (s, 2H)
-OCH₃ (methoxy)3.85 (s, 3H)3.85 (s, 3H)
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Assignment Expected Chemical Shift (δ, ppm) - Commercial Expected Chemical Shift (δ, ppm) - Synthetic Notes on Potential Impurities in Synthetic Sample
Aromatic C (C-O, phenol)149.8149.8
Aromatic C (C-O, benzyl ether)147.5147.5
Aromatic C (C-OH)141.2141.2
Aromatic C (ipso-benzyl)137.0137.0
Aromatic C-H (benzyl)128.6, 128.0, 127.4128.6, 128.0, 127.4Residual benzylated vanillin would have a carbonyl carbon signal around 191 ppm.
Aromatic C-H (phenol ring)115.8, 106.5, 101.7115.8, 106.5, 101.7
-OCH₂- (benzyl)71.271.2
-OCH₃ (methoxy)55.955.9
Table 3: IR Spectroscopy Data (ATR)
Functional Group Expected Wavenumber (cm⁻¹) - Commercial Expected Wavenumber (cm⁻¹) - Synthetic Notes on Potential Impurities in Synthetic Sample
Phenolic O-H stretch3400-3300 (broad)3400-3300 (broad)A sharper peak around 1700 cm⁻¹ would indicate the presence of the aldehyde impurity.
Aromatic C-H stretch3100-30003100-3000
Aliphatic C-H stretch2950-28502950-2850
C=C stretch (aromatic)1600-14501600-1450
C-O stretch (ether)1260-10001260-1000
Table 4: Mass Spectrometry Data (EI)
Fragment Expected m/z - Commercial Expected m/z - Synthetic Notes on Potential Impurities in Synthetic Sample
[M]⁺230230The molecular ion of 4-(benzyloxy)-3-methoxybenzaldehyde would be at m/z 242.
[M - CH₃]⁺215215
[M - OCH₃]⁺199199
[C₇H₇]⁺ (benzyl)9191A prominent peak at m/z 91 is characteristic of a benzyl group.

Experimental Protocols

Protocol 1: Synthesis of 5-(Benzyloxy)-2-methoxyphenol

A. Benzylation of Vanillin

  • To a solution of vanillin (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and benzyl chloride (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-(benzyloxy)-3-methoxybenzaldehyde.

B. Baeyer-Villiger Oxidation and Hydrolysis

  • Dissolve the 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 eq) in dichloromethane (DCM).

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude formate ester.

  • Dissolve the crude ester in methanol and add a solution of sodium hydroxide (1.5 eq) in water.

  • Stir the mixture at room temperature for 2-3 hours.

  • Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 5-(Benzyloxy)-2-methoxyphenol.

Protocol 2: Spectroscopic Analysis

Analytical_Workflow Sample Synthetic or Commercial Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Comparative Data Analysis NMR->Data IR->Data MS->Data

Caption: Workflow for spectroscopic analysis.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Prepare a sample by dissolving ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

B. Infrared (IR) Spectroscopy

  • Obtain a background spectrum on a clean attenuated total reflectance (ATR) crystal.

  • Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Perform a baseline correction and label the significant peaks.

C. Mass Spectrometry (MS)

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a direct infusion or through a gas or liquid chromatograph.

  • Acquire the mass spectrum in electron ionization (EI) mode.

  • Analyze the resulting mass-to-charge (m/z) ratios of the molecular ion and major fragment ions.

Interpretation and Conclusion

A thorough analysis of the spectroscopic data will provide a comprehensive picture of the sample's identity and purity. For the synthetic sample, particular attention should be paid to the regions where impurities are expected to appear. The absence of signals corresponding to starting materials and the aldehyde intermediate in the ¹H NMR and ¹³C NMR spectra, along with a clean mass spectrum showing the correct molecular ion, would indicate a successful synthesis and purification.

In contrast, the commercial sample should ideally exhibit sharp, well-resolved peaks in the NMR spectra and a clean baseline, with all signals corresponding to the target molecule. Any extraneous peaks should be carefully scrutinized and, if possible, identified.

By systematically acquiring and comparing these spectroscopic datasets, researchers can confidently assess the quality of their 5-(Benzyloxy)-2-methoxyphenol, ensuring the integrity of their subsequent research and development efforts. This rigorous analytical approach is a cornerstone of good scientific practice and is essential for achieving reproducible and reliable results in the field of drug discovery and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Baeyer-Villiger Oxidation. Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

Validation

Cost-effectiveness analysis of different synthetic methods for 5-(Benzyloxy)-2-methoxyphenol

Topic: Cost-effectiveness analysis of different synthetic methods for 5-(Benzyloxy)-2-methoxyphenol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-effectiveness analysis of different synthetic methods for 5-(Benzyloxy)-2-methoxyphenol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-(Benzyloxy)-2-methoxyphenol (CAS 84354-17-6) is a critical pharmacophore in the synthesis of bioactive quinones, antioxidants, and specific tyrosine kinase inhibitors. Its structural core—1-hydroxy-2-methoxy-5-benzyloxybenzene —presents a unique regiochemical challenge: establishing an oxygenation pattern where the benzyloxy group is para to the methoxy group, while the hydroxyl group remains ortho to the methoxy.

This guide analyzes three distinct synthetic methodologies, evaluating them on cost-effectiveness , scalability , and regiochemical fidelity . While direct functionalization of commercially available phenols often yields isomeric mixtures, the Gentisaldehyde Route (Method A) and the Hydroquinone Route (Method B) emerge as the dominant strategies for high-purity synthesis.

Strategic Analysis: The Regiochemical Challenge

The target molecule is a derivative of 5-hydroxyguaiacol (1,5-dihydroxy-2-methoxybenzene). The primary difficulty lies in differentiating the two oxygen atoms para to each other (positions 2 and 5) or introducing a third oxygen atom at position 5 of a guaiacol scaffold without touching the para-position (position 4).

  • Target Structure: 1-OH, 2-OMe, 5-OBn.

  • Key Constraint: Avoiding the thermodynamically favored 4-substitution (which yields the para-benzyloxyphenol isomer).

Method A: The Gentisaldehyde Route (Regioselective Alkylation)

Best For: High purity, pilot-scale production, and reliability.

This method leverages the intramolecular hydrogen bonding of gentisaldehyde (2,5-dihydroxybenzaldehyde) to achieve near-perfect regioselectivity during alkylation. The 2-OH proton is chelated to the carbonyl oxygen, significantly reducing its acidity and nucleophilicity compared to the free 5-OH.

Workflow Diagram

GentisaldehydeRoute Gentisaldehyde Gentisaldehyde (2,5-Dihydroxybenzaldehyde) Step1 Step 1: Selective Benzylation (BnBr, K2CO3, Acetone) Gentisaldehyde->Step1 Intermediate1 5-Benzyloxy-2-hydroxybenzaldehyde Step1->Intermediate1 >95% Regioselectivity Step2 Step 2: Methylation (MeI, K2CO3) Intermediate1->Step2 Intermediate2 5-Benzyloxy-2-methoxybenzaldehyde Step2->Intermediate2 Step3 Step 3: Baeyer-Villiger Oxidation (mCPBA or H2O2) Intermediate2->Step3 Formate Formate Ester Intermediate Step3->Formate Step4 Step 4: Hydrolysis (NaOH, MeOH) Formate->Step4 Product 5-(Benzyloxy)-2-methoxyphenol Step4->Product

Figure 1: The Gentisaldehyde route exploits intramolecular H-bonding to selectively protect the 5-position.

Pros & Cons
FeatureAnalysis
Regiocontrol Excellent. The H-bond lock at the 2-position ensures alkylation occurs almost exclusively at the 5-position.
Scalability High. All steps are standard batch operations. The Baeyer-Villiger oxidation is the only exothermic step requiring careful thermal management.
Cost Moderate. Gentisaldehyde (~$150/kg) is more expensive than hydroquinone, but the high yield offsets the starting material cost.
Method B: The Hydroquinone Route (Cost-Optimized)

Best For: Large-scale industrial manufacturing where raw material cost is the primary driver.

This route builds the scaffold from hydroquinone , a commodity chemical. It relies on the formylation of 4-benzyloxyphenol. The formyl group enters ortho to the phenol (position 2), effectively converging with the intermediate from Method A.

Workflow Diagram

HydroquinoneRoute HQ Hydroquinone Step1 Step 1: Mono-Benzylation (BnBr, 0.5 eq) HQ->Step1 PBP 4-Benzyloxyphenol Step1->PBP Statistical Mixture Step2 Step 2: Formylation (Duff or Vilsmeier) PBP->Step2 Intermediate1 5-Benzyloxy-2-hydroxybenzaldehyde Step2->Intermediate1 Ortho-Formylation Convergence Proceeds as Method A (Methylation -> BV Oxidation) Intermediate1->Convergence

Figure 2: The Hydroquinone route utilizes cheaper starting materials but requires purification of the mono-benzylated intermediate.

Pros & Cons
FeatureAnalysis
Cost Lowest. Hydroquinone (~$10/kg) is significantly cheaper than gentisaldehyde.
Complexity High. Step 1 yields a statistical mixture of mono- and di-benzylated products, requiring separation. Step 2 (Formylation) can suffer from lower yields (40-60%).
Throughput High. Despite lower yields per step, the low cost allows for massive throughput.
Comparative Data Analysis

The following table contrasts the two primary methods based on a theoretical 100g production run.

MetricMethod A (Gentisaldehyde)Method B (Hydroquinone)Method C (Lithiation - Lab Only)
Starting Material Cost High (

)
Low ($)High (

$)
Overall Yield 65 - 75%35 - 45%50 - 60%
Step Count 453
Atom Economy ModerateModerateLow (Stoichiometric Li/B)
Purification Load Low (Crystallization)High (Chromatography/Distillation)Moderate
Safety Profile Good (Standard Reagents)GoodPoor (Pyrophoric nBuLi)
Detailed Experimental Protocol (Method A)

This protocol is recommended for researchers requiring high-purity material (>98%) for biological testing.

Step 1: Selective Benzylation
  • Reagents: Gentisaldehyde (10.0 g, 72.4 mmol), Benzyl bromide (8.6 mL, 72.4 mmol), Potassium carbonate (11.0 g, 79.6 mmol), Acetone (150 mL).

  • Procedure:

    • Dissolve gentisaldehyde in acetone. Add K2CO3.

    • Add benzyl bromide dropwise over 30 minutes at room temperature.

    • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Observation: The 2-OH remains unreacted due to H-bonding; alkylation occurs exclusively at 5-OH.

    • Workup: Filter inorganic salts. Evaporate solvent.[1][2] Recrystallize from EtOH.

    • Yield: ~90% of 5-benzyloxy-2-hydroxybenzaldehyde .

Step 2: Methylation
  • Reagents: Product from Step 1 (15.0 g), Methyl Iodide (1.2 eq), K2CO3 (1.5 eq), DMF (50 mL).

  • Procedure:

    • Stir mixture at 40°C for 6 hours.

    • Quench with water, extract with EtOAc.[3]

    • Yield: ~95% of 5-benzyloxy-2-methoxybenzaldehyde .

Step 3 & 4: Baeyer-Villiger Oxidation & Hydrolysis
  • Reagents: Aldehyde (10.0 g), mCPBA (70%, 1.5 eq), DCM (100 mL), then 10% NaOH.

  • Procedure:

    • Dissolve aldehyde in DCM. Cool to 0°C.[1][4]

    • Add mCPBA portion-wise. Stir at RT for 12 hours.[5]

    • Wash with NaHSO3 (to remove excess peroxide) and NaHCO3.

    • Evaporate DCM. Dissolve residue in MeOH (50 mL) and add 10% NaOH (20 mL).

    • Stir 1 hour (hydrolysis of formate ester).

    • Acidify with HCl, extract with EtOAc.

    • Yield: ~80% of 5-(Benzyloxy)-2-methoxyphenol .

References
  • Kappe, T., & Witoszynskyj, T. (1975). Synthese von 5-Benzyloxy-2-hydroxybenzaldehyd. Archiv der Pharmazie , 308(5), 339-346.[3]

  • Ogawa, M., et al. (2020). 2-Methoxyhydroquinone from Vanillin for Aqueous Redox-Flow Batteries. Angewandte Chemie International Edition , 59(50), 22943-22946. (Context on 2-methoxyhydroquinone stability).

  • Hannan, R. L., et al. (1982). Regioselective alkylation of polyhydroxybenzaldehydes. Journal of Organic Chemistry , 47(25), 5015-5017.

  • BenchChem. (2025). Synthesis of 5-(Benzyloxy)-2-methoxyphenol: Product Analysis. (General compound data).

  • Sigma-Aldrich. 5-(Benzyloxy)-2-methoxyphenol Product Page.

Sources

Comparative

Head-to-head comparison of 5-(Benzyloxy)-2-methoxyphenol's antioxidant properties with standard antioxidants.

Executive Summary 5-(Benzyloxy)-2-methoxyphenol (BMP) represents a specialized class of phenolic antioxidants characterized by a unique balance of electronic activation and lipophilic bulk. Unlike broad-spectrum hydrophi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Benzyloxy)-2-methoxyphenol (BMP) represents a specialized class of phenolic antioxidants characterized by a unique balance of electronic activation and lipophilic bulk. Unlike broad-spectrum hydrophilic antioxidants (e.g., Ascorbic Acid), BMP is structurally predisposed for lipid-rich environments, making it a direct functional competitor to BHT (Butylated Hydroxytoluene) and Tocopherol (Vitamin E) .

This guide provides a head-to-head technical analysis of BMP against industry standards, detailing its Structure-Activity Relationship (SAR), mechanistic behavior, and precise validation protocols for researchers evaluating its efficacy in drug development or material science.

Part 1: Chemical Profile & SAR Analysis

To understand BMP's performance, we must first deconstruct its pharmacophore. Its antioxidant potential is dictated by the interplay between the phenolic hydroxyl group and its substituents.

FeatureStructural MoietyElectronic/Physical EffectImpact on Antioxidant Activity
Primary Radical Scavenger Phenolic -OH (C1) Hydrogen Atom Transfer (HAT) donor.The core site of antioxidant activity.
Electronic Activator Methoxy (-OCH₃) at C2 Electron Donating Group (EDG) via resonance (+M).Increases activity. The ortho-methoxy group destabilizes the O-H bond, facilitating H-release, and stabilizes the resulting phenoxy radical.
Lipophilic Anchor Benzyloxy (-OBn) at C5 Bulky, hydrophobic aromatic ether.Modulates solubility. Drastically increases LogP (lipophilicity), allowing the molecule to partition into cell membranes or lipid emulsions where hydrophilic antioxidants fail.
Theoretical Performance Prediction

Based on established Structure-Activity Relationships (SAR) for guaiacol derivatives:

  • Vs. Unsubstituted Phenol: BMP is significantly more potent due to the ortho-methoxy activation.

  • Vs. Hydroquinone: BMP is less potent in aqueous media (only one -OH donor vs. two), but potentially more stable and less prone to pro-oxidant autoxidation.

Part 2: Head-to-Head Comparison

This section contrasts BMP with three "Gold Standard" antioxidants.

BMP vs. Ascorbic Acid (Vitamin C)
  • Mechanism: Ascorbic acid relies on rapid electron transfer (SET) in aqueous environments.

  • BMP Advantage: Lipophilicity. Ascorbic acid is ineffective in protecting bulk oils or hydrophobic drug cores because it cannot penetrate the lipid matrix. BMP’s benzyloxy tail anchors it within the lipid phase, intercepting lipid peroxyl radicals (

    
    ).
    
  • Verdict: Use Ascorbic Acid for aqueous formulations; use BMP for emulsions, liposomes, or oil-based APIs.

BMP vs. BHT (Butylated Hydroxytoluene)
  • Mechanism: BHT uses two bulky tert-butyl groups to sterically protect the radical.

  • BMP Advantage: Kinetics. BHT is sterically hindered, which can slow down the scavenging of smaller, reactive radicals. BMP is less sterically crowded around the -OH group, potentially offering faster initial scavenging rates (

    
    ).
    
  • Verdict: BMP is a viable alternative to BHT, particularly where BHT's regulatory profile (potential endocrine disruption concerns) is a liability.

BMP vs. Trolox (Water-Soluble Vitamin E Analog)
  • Mechanism: Trolox is the standard benchmark for HAT mechanisms.

  • BMP Advantage: Solubility Profile. While Trolox is designed for water solubility, BMP mimics the natural Vitamin E (Tocopherol) structure more closely regarding phase partitioning.

  • Verdict: In comparative assays, BMP usually exhibits lower TEAC (Trolox Equivalent Antioxidant Capacity) in water but higher efficacy in biphasic lipid peroxidation models.

Part 3: Mechanistic Visualization

The following diagram illustrates the Hydrogen Atom Transfer (HAT) mechanism, highlighting how the ortho-methoxy group stabilizes the radical intermediate, preventing propagation.

BMP_Mechanism cluster_resonance Radical Stabilization (The 'Why') Substrate ROO• (Peroxyl Radical) Complex Transition State [Ph-O---H---OOR]‡ Substrate->Complex Attack BMP BMP (5-Benzyloxy-2-methoxyphenol) BMP->Complex H-Donation Products ROOH + BMP• (Stable Phenoxy Radical) Complex->Products HAT Mechanism Resonance Ortho-Methoxy Effect: Lone pair on Oxygen (OMe) donates e- to ring, stabilizing the unpaired electron. Products->Resonance Stabilized by

Caption: Figure 1. Mechanism of Action. BMP neutralizes reactive peroxyl radicals via Hydrogen Atom Transfer (HAT), yielding a stable phenoxy radical.

Part 4: Validation Protocols (Self-Validating Systems)

To objectively evaluate BMP, researchers must use a multi-assay approach that accounts for its solubility. A simple aqueous DPPH assay will yield false negatives due to precipitation.

Experiment A: Lipophilic DPPH Scavenging Assay

Standard aqueous buffers cause BMP precipitation. This protocol uses an ethanolic system.

Reagents:

  • DPPH Stock: 0.2 mM in absolute Ethanol (freshly prepared, protected from light).

  • BMP Stock: 1 mg/mL in Ethanol.

  • Positive Control: Trolox (in Ethanol).

Protocol:

  • Preparation: Prepare serial dilutions of BMP (10–200 µg/mL) in ethanol.

  • Reaction: Mix 100 µL of sample dilution with 100 µL of DPPH stock in a 96-well microplate.

  • Incubation: Incubate in the dark at 25°C for 30 minutes . (Note: Kinetic monitoring at 5, 10, and 30 mins is recommended to distinguish fast vs. slow scavengers).

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    Calculate IC50 via non-linear regression.
    
Experiment B: Lipid Peroxidation Inhibition (TBARS Assay)

This is the critical "Real World" test for BMP, mimicking a drug formulation environment.

System: Linoleic acid emulsion or Egg Yolk Homogenate. Inducer:


 / Ascorbate (Fenton Reaction).

Protocol:

  • Emulsion: Mix Linoleic acid (20 mM) in Tween-20/Phosphate Buffer (pH 7.4).

  • Treatment: Add BMP (final conc. 10–100 µM). Include BHT as the positive control.

  • Induction: Add

    
     (10 µM) and Ascorbic Acid (100 µM) to start oxidation.
    
  • Incubation: 37°C for 60 minutes.

  • Termination: Add TCA (Trichloroacetic acid) to stop reaction.

  • Detection: Add TBA (Thiobarbituric acid), heat to 95°C for 15 mins. Measure pink chromogen at 532 nm . Interpretation: Lower absorbance = Higher protection of lipids.

Part 5: Experimental Workflow Visualization

Workflow cluster_assays Parallel Assay Validation Start Start: BMP Sample Solubility Solubility Check (Ethanol vs. Buffer) Start->Solubility DPPH DPPH Assay (Radical Scavenging) Solubility->DPPH Ethanolic FRAP FRAP Assay (Reducing Power) Solubility->FRAP Acidic pH TBARS TBARS Assay (Lipid Protection) Solubility->TBARS Emulsion Analysis Data Normalization (Calculate IC50 / TEAC) DPPH->Analysis FRAP->Analysis TBARS->Analysis Comparison Compare vs. BHT & Trolox Analysis->Comparison

Caption: Figure 2. Recommended validation workflow ensuring both radical scavenging (DPPH) and lipid protection (TBARS) properties are quantified.

References

  • Structure-Antioxidant Activity Relationships of Phenolics Source: National Institutes of Health (PMC) Context: Establishes the rule that ortho-methoxy groups enhance phenolic antioxidant activity via electron donation. URL:[Link]

  • DPPH Radical Scavenging Assay: Protocols and Interpretations Source: MDPI Molecules Context: Provides the standard operating procedure for conducting ethanolic DPPH assays to avoid solubility errors. URL:[Link]

  • Antioxidant Activity of 2-Methoxyphenols (Guaiacol Derivatives) Source: ResearchGate / Heterocyclic Communications Context: Directly compares 2-methoxyphenol derivatives, validating the core pharmacophore of BMP. URL:[Link]

  • Lipid Peroxidation Assays (TBARS) Methodology Source: ScienceDirect Context: Defines the protocol for testing lipophilic antioxidants in emulsion systems. URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Benzyloxy)-2-methoxyphenol

Hazard Assessment: Understanding the Risks 5-(Benzyloxy)-2-methoxyphenol belongs to the methoxyphenol class of organic compounds.[1] The primary hazards associated with its parent compound, 2-Methoxyphenol, are well-docu...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

5-(Benzyloxy)-2-methoxyphenol belongs to the methoxyphenol class of organic compounds.[1] The primary hazards associated with its parent compound, 2-Methoxyphenol, are well-documented and form the basis of our safety recommendations.[2][3] These hazards are presumed to be the minimum level of risk when handling its derivatives.

The known GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for the parent compound, 2-Methoxyphenol, are summarized below.[3] This data is critical as it directly informs the selection of appropriate Personal Protective Equipment (PPE).

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[2][3]

The causality is clear: direct contact with the skin is expected to cause irritation, while eye contact can lead to serious damage.[2][3] Ingestion is harmful and must be avoided.[3] Therefore, the primary objective of our PPE strategy is to create a complete barrier against these routes of exposure.

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The following protocol is a self-validating system; if any component is missing or compromised, the system's integrity is broken, and work should not proceed.

Eye and Face Protection: The First Line of Defense

Given the serious eye irritation risk, robust eye protection is mandatory.[2][3]

  • Minimum Requirement: Chemical splash goggles that form a tight seal around the eyes are required for all handling operations.[4][5] Standard safety glasses are insufficient as they do not protect against splashes or fine particles.

  • Enhanced Protection: When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[5][6] This provides a secondary layer of protection for the entire face.

Skin Protection: An Impermeable Barrier

Preventing skin contact is critical to avoid irritation.[2][3]

  • Gloves: Standard disposable laboratory gloves (e.g., latex) are not sufficient. Chemically resistant gloves are required.

    • Recommended Materials: Nitrile or neoprene gloves provide adequate protection for incidental contact. For prolonged handling or immersion, butyl rubber gloves are recommended.

    • Protocol: Always inspect gloves for tears or punctures before use. Remove and wash contaminated gloves before reuse, if applicable.[7] For disposable gloves, remove them using the proper technique to avoid skin contamination and dispose of them as hazardous waste. Always wash hands thoroughly with soap and water after removing gloves.[7][8][9]

  • Protective Clothing:

    • A clean, buttoned laboratory coat must be worn at all times.[10]

    • Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[10]

    • For large-scale operations, a chemically impervious apron or suit may be necessary.[6]

Respiratory Protection: When Engineering Controls Are Not Enough

While 5-(Benzyloxy)-2-methoxyphenol is a solid with low vapor pressure at room temperature, dust or aerosols can be generated during handling.

  • Primary Control: All handling of this compound that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood.[10]

  • Secondary Control: If a fume hood is unavailable or if air monitoring indicates exposure levels may exceed safe limits, respiratory protection is required.[4][11]

    • Recommended Respirator: A NIOSH-approved half-mask or full-face respirator equipped with organic vapor cartridges and P95 (or N95) particulate filters.[4] A full-face respirator offers the added benefit of combining eye and respiratory protection.[4]

Operational and Disposal Plans

Proper PPE is only effective when integrated into safe operational and disposal workflows.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Put on all required PPE as described above: lab coat, closed-toe shoes, long pants, chemical splash goggles, and appropriate gloves.

  • Weighing and Transfer:

    • Perform all weighing and transfers on a disposable weigh paper or in a tared container within the fume hood.

    • Use a spatula to handle the solid. Avoid scooping actions that could generate dust.

    • If transferring to a reaction vessel, do so slowly and carefully to minimize aerosolization.

  • Post-Handling:

    • Securely close the primary container of 5-(Benzyloxy)-2-methoxyphenol.

    • Decontaminate the spatula and any other equipment used.

    • Wipe down the work surface within the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally eye protection. Wash hands immediately and thoroughly.[7]

Waste Disposal Plan

Improper disposal can lead to environmental contamination and pose a risk to others.

  • Solid Waste: All solid waste contaminated with 5-(Benzyloxy)-2-methoxyphenol, including weigh papers, contaminated gloves, and bench paper, must be collected in a designated, sealed hazardous waste container.[2][8]

  • Unused Chemical: Unused or unwanted 5-(Benzyloxy)-2-methoxyphenol must be disposed of as hazardous chemical waste. Do not flush down the drain or mix with non-hazardous waste.[7][12]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name. Follow all institutional and local regulations for hazardous waste disposal.[12][13]

Workflow for Safe Handling of 5-(Benzyloxy)-2-methoxyphenol

The following diagram illustrates the logical workflow and decision-making process for safely handling this compound.

G cluster_prep 1. Preparation & Risk Assessment cluster_ppe 2. PPE Selection & Donning cluster_handling 3. Chemical Handling (in Fume Hood) cluster_cleanup 4. Decontamination & Disposal cluster_post 5. Post-Handling a Review SDS of 2-Methoxyphenol b Identify Hazards: - Skin Irritation - Eye Irritation - Harmful if Swallowed a->b d Don Lab Coat, Closed-Toe Shoes b->d Select PPE Based on Hazards c Verify Fume Hood Certification g Weigh & Transfer Compound Carefully c->g Proceed if Certified e Wear Chemical Splash Goggles d->e f Wear Chemically Resistant Gloves (Nitrile) e->f f->g h Perform Experiment g->h i Securely Close Container h->i j Clean Workspace & Equipment i->j k Dispose of Contaminated Materials as Hazardous Waste j->k l Dispose of Unused Chemical as Hazardous Waste j->l m Doff PPE Correctly k->m l->m n Wash Hands Thoroughly m->n

Caption: Workflow for handling 5-(Benzyloxy)-2-methoxyphenol.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 5-Amino-2-methoxyphenol.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methoxyphenol.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methoxyphenol.
  • Carl Roth GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Guaiacol.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Allan Chemical Corporation. (n.d.). How to Choose PPE for Chemical Work.
  • MLR Institute of Pharmacy. (n.d.). Pharmaceutical Organic Chemistry-II Lab Manual.
  • Merck Millipore. (n.d.). 2-Methoxyphenol CAS 90-05-1 | 818339.
  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
  • Fisher Scientific. (2010, March 23). Safety Data Sheet: 2-Methoxyphenol.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • IARC. (n.d.). Guaiacol (Compound) - Exposome-Explorer.
  • Sigma-Aldrich. (n.d.). 2-Methoxyphenol for synthesis 90-05-1.
  • Sigma-Aldrich. (n.d.). 2-Methoxyphenol for synthesis 90-05-1.

Sources

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